molecular formula C6H12ClN3 B7817635 Piperazin-1-ylacetonitrile hydrochloride

Piperazin-1-ylacetonitrile hydrochloride

Cat. No.: B7817635
M. Wt: 161.63 g/mol
InChI Key: UWYYJZJKZPPCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-1-ylacetonitrile hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3 and its molecular weight is 161.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazin-1-ylacetonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazin-1-ylacetonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperazin-1-ylacetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,2-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYYJZJKZPPCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044707-17-6
Record name 1-Piperazineacetonitrile, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044707-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

chemical structure and properties of Piperazin-1-ylacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Piperazin-1-ylacetonitrile hydrochloride , a critical building block in medicinal chemistry.[] It is designed for researchers requiring actionable data on synthesis, reactivity, and application strategies.

Executive Summary

Piperazin-1-ylacetonitrile hydrochloride (CAS: 1177302-31-6 for mono-HCl; 1044707-17-6 for di-HCl) is a bifunctional heterocyclic scaffold widely employed in drug discovery.[] It serves as a strategic "linker" molecule, introducing a semi-rigid piperazine core and a reactive nitrile handle simultaneously.

This compound is particularly valued for its role in synthesizing ACAT-1 inhibitors , kinase inhibitors , and GPCR ligands . Its utility stems from the orthogonal reactivity of its two nitrogen atoms: the N1-position is "masked" by the cyanomethyl group (reducing basicity and steric accessibility), while the N4-position remains a highly reactive secondary amine for diversification.[]

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of a six-membered saturated piperazine ring substituted at the N1 position with an acetonitrile (–CH₂CN) group.[]

  • Systematic Name: 2-(Piperazin-1-yl)acetonitrile hydrochloride[]

  • Molecular Formula: C₆H₁₁N₃ · xHCl

  • Molecular Weight:

    • Free Base: 125.17 g/mol []

    • Monohydrochloride: 161.63 g/mol []

    • Dihydrochloride: 198.09 g/mol []

Electronic Properties & pKa Logic

Understanding the acid-base profile is crucial for optimizing reaction conditions.[]

  • N4-Position (Distal): This secondary amine retains the typical basicity of piperazine (pKa ≈ 9.0–9.5).[] It is the primary site for nucleophilic attacks (Sɴ2, acylation) in neutral or slightly basic conditions.

  • N1-Position (Proximal): The attached cyanomethyl group is strongly electron-withdrawing (–I effect).[] This significantly lowers the pKa of the N1 nitrogen (estimated pKa < 4.0), making it non-nucleophilic under standard conditions.

  • Salt Stoichiometry: Commercial supplies often favor the dihydrochloride form (2HCl) due to superior crystallinity and shelf-stability compared to the hygroscopic monohydrochloride.[]

Key Physical Properties
PropertyValue / ObservationNote
Appearance White to off-white crystalline solidHighly hygroscopic in mono-HCl form.[]
Melting Point 221–224 °C (Dihydrochloride)Decomposition often occurs near MP.
Solubility High: Water, DMSO, MethanolLow: DCM, Ether, HexaneFree base is soluble in DCM; salts require polar protic solvents.
Stability Stable under N₂; sensitive to moistureNitrile group susceptible to hydrolysis in strong acid/base + heat.

Synthetic Pathways & Manufacturing

Strategic Synthesis: The "Desymmetrization" Challenge

The primary challenge in synthesizing this molecule is avoiding bis-alkylation (where both nitrogens react with chloroacetonitrile).[] Two robust protocols exist to ensure selectivity.[2]

Method A: The "Excess Base" Route (Classic)
  • Mechanism: Statistical desymmetrization.

  • Protocol: A large excess of piperazine (5–10 equivalents) is reacted with chloroacetonitrile. The statistical probability favors mono-alkylation.[]

  • Pros: Simple reagents.

  • Cons: Requires tedious workup to recycle excess piperazine.[]

Method B: The "Protonation Control" Route (Selectivity-Optimized)
  • Mechanism: Electronic deactivation.

  • Protocol: Piperazine monohydrochloride is used as the starting material. In methanol, the equilibrium favors the protonation of one nitrogen. The unprotonated nitrogen reacts with chloroacetonitrile. As the product forms, the electron-withdrawing nitrile reduces the basicity of the N1, preventing the second proton from transferring to it, thus keeping the N4 protected by the proton.

  • Yield: Typically >85% with minimal bis-alkylated impurity.[]

Synthetic Workflow Diagram

The following diagram illustrates the selective synthesis and subsequent workup logic.

Synthesis Start Piperazine (Excess or HCl salt) Reaction N-Alkylation (0-25°C, MeOH/DCM) Start->Reaction Dissolution Reagent Chloroacetonitrile (Cl-CH2-CN) Reagent->Reaction Slow Addition (Exothermic) Intermediate Mono-alkylated Free Base Reaction->Intermediate Major Product Impurity Bis-alkylated By-product Reaction->Impurity Minor (<5%) SaltForm HCl Salt Formation (EtOH/HCl) Intermediate->SaltForm Acidification Final Piperazin-1-ylacetonitrile Dihydrochloride SaltForm->Final Precipitation & Filtration

Figure 1: Selective synthesis workflow for Piperazin-1-ylacetonitrile Hydrochloride minimizing bis-alkylation.

Reactivity & Applications in Drug Discovery

The "Privileged Scaffold" Utility

This molecule is not just an intermediate; it is a branching point . The nitrile and the secondary amine offer orthogonal functionalization pathways.

Pathway 1: N4-Diversification (Library Generation)

The secondary amine (N4) is the primary handle.[]

  • Amide Coupling: Reacts with carboxylic acids (EDC/HOBt) to form amides.[]

  • SɴAr Reactions: Reacts with chloropyrimidines or fluoronitrobenzenes. This is the specific pathway used in the synthesis of ACAT-1 inhibitors and analogs of kinase inhibitors like Avapritinib (where the piperazine core is linked to a heteroaryl ring).[]

Pathway 2: Nitrile Transformations

Once the N4 position is substituted, the nitrile group (N1 side) can be transformed:

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to an ethylamine side chain (–CH₂CH₂NH₂). This motif is ubiquitous in antihistamines and antipsychotics.

  • Hydrolysis: Acidic hydrolysis yields the acetic acid derivative, useful for creating peptidomimetics.

  • Cyclization: Reaction with azides forms tetrazoles , a bioisostere for carboxylic acids.

Mechanistic Flow: From Scaffold to Lead

Reactivity Core Piperazin-1-ylacetonitrile (Scaffold) N4_Sub N4-Functionalization (SɴAr / Amide Coupling) Core->N4_Sub Step 1: Lock N4 Lead_N4 N-Substituted Intermediate N4_Sub->Lead_N4 Red Nitrile Reduction (H2, Raney Ni) Lead_N4->Red Hyd Nitrile Hydrolysis (HCl, H2O) Lead_N4->Hyd Ethylamine Ethylamine Derivative (GPCR Ligands) Red->Ethylamine Acid Piperazine Acetic Acid (Peptidomimetics) Hyd->Acid

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-(Piperazin-1-yl)acetonitrile Dihydrochloride

Self-validating step: The appearance of a heavy white precipitate indicates successful salt formation.[]

  • Preparation: Dissolve piperazine anhydrous (43.0 g, 0.50 mol, 5.0 eq) in DCM (200 mL) in a round-bottom flask equipped with a dropping funnel and thermometer.

  • Addition: Cool to 0 °C. Add chloroacetonitrile (7.55 g, 0.10 mol, 1.0 eq) dropwise over 30 minutes. Note: Reaction is exothermic; maintain T < 10 °C to prevent bis-alkylation.

  • Reaction: Warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9, Ninhydrin stain).

  • Workup: Wash the organic layer with water (3 x 50 mL) to remove excess piperazine.[] Dry the organic phase over Na₂SO₄.[3]

  • Salt Formation: Cool the DCM solution to 0 °C and bubble dry HCl gas (or add 4M HCl in dioxane) until pH < 2.

  • Isolation: Filter the white solid precipitate. Wash with cold ether.

  • Yield: ~18–20 g (Typical Yield: 90–95%). MP: 221–224 °C (dec).[]

Protocol B: Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Stability: The nitrile group is stable at room temperature but can hydrolyze to the amide/acid if exposed to moisture and heat over prolonged periods.

  • Safety: Piperazine derivatives are potential sensitizers .[] Use gloves and a fume hood. In case of skin contact, wash with diluted acetic acid (vinegar) followed by soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16227014, 2-(Piperazin-1-yl)acetonitrile.[] Link[]

  • Mao, Z., et al. (2016).[4] "Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents." RSC Advances, 6(10), 7723-7727.[] (Demonstrates N4-alkylation utility). Link

  • Google Patents. "Process for the preparation of piperazine compounds and hydrochloride salts thereof." (Source of Melting Point data: 221-224°C).[] Link

  • Li, Y., et al. (2024).[4] "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Molecules, 29(16), 3723. (Details ACAT-1 inhibitor synthesis). Link

  • Khalili, F., et al. (2009).[4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(10), 2914–2917. (Foundational pKa data). Link[]

Sources

Piperazin-1-ylacetonitrile hydrochloride CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Piperazin-1-ylacetonitrile Hydrochloride: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the piperazine moiety is recognized as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and receptor binding affinity.[1][2] Piperazin-1-ylacetonitrile hydrochloride emerges as a critical building block within this chemical class, offering a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of Piperazin-1-ylacetonitrile hydrochloride, tailored for researchers, scientists, and drug development professionals. We will explore its chemical identity, synthesis, applications, analytical methodologies, and safety protocols, grounding the discussion in established scientific principles and field-proven insights.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. Piperazin-1-ylacetonitrile hydrochloride is a salt, which enhances its stability and handling properties compared to the freebase form.

CAS Number : 1177302-31-6[3]

Synonyms :

  • 2-(Piperazin-1-yl)acetonitrile hydrochloride[3]

  • piperazin-1-ylacetonitrile hydrochloride[4]

The hydrochloride salt form is particularly advantageous in laboratory settings. It typically presents as a stable, crystalline solid, which is less hygroscopic and easier to weigh and handle accurately than its corresponding freebase, an oily liquid. The protonated nitrogens of the piperazine ring also improve solubility in polar and aqueous media, a crucial factor in many reaction conditions and for biological screening.

PropertyValueSource
Molecular Formula C₆H₁₁N₃ · HClInferred
Molecular Weight 161.63 g/mol [4]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water[5]

Synthesis and Mechanistic Insights

The synthesis of monosubstituted piperazines like Piperazin-1-ylacetonitrile is a well-established area of organic chemistry.[6] A common and efficient method involves the direct nucleophilic substitution of a haloacetonitrile with piperazine. The use of a hydrochloride salt of piperazine or controlling the stoichiometry is crucial to minimize the undesired dialkylation product.

A representative synthetic approach is the reaction of piperazine with chloroacetonitrile.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Intermediate Piperazin-1-ylacetonitrile (Freebase) Piperazine->Intermediate Nucleophilic Substitution Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate FinalProduct Piperazin-1-ylacetonitrile HCl Intermediate->FinalProduct Acidification (HCl)

Caption: Synthetic pathway for Piperazin-1-ylacetonitrile HCl.

Experimental Protocol: Synthesis of Piperazin-1-ylacetonitrile Hydrochloride
  • Reaction Setup : To a solution of piperazine (2.0 equivalents) in a suitable aprotic solvent such as acetonitrile or THF, add a base like potassium carbonate (1.5 equivalents). The use of excess piperazine acts as both a nucleophile and a base to quench the HCl formed, driving the reaction towards the mono-substituted product.

  • Addition of Reagent : Cool the mixture to 0-5 °C in an ice bath. Slowly add chloroacetonitrile (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 10 °C. This controlled addition is critical to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup and Isolation : Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude freebase, Piperazin-1-ylacetonitrile.

  • Salt Formation : Dissolve the crude product in a minimal amount of a solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether).

  • Purification : The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.

The choice of an aprotic solvent is deliberate to prevent any potential hydrolysis of the nitrile group. The final acidification and precipitation step serves as both the salt formation and a highly effective purification method, as the salt is typically much less soluble in organic solvents than the freebase.

Applications in Drug Discovery and Research

The true value of Piperazin-1-ylacetonitrile hydrochloride lies in its role as a versatile intermediate. The piperazine core is a privileged scaffold, and the acetonitrile group provides a reactive handle for a multitude of chemical transformations.[2][7]

  • Scaffold for CNS Agents : Piperazine derivatives are renowned for their central nervous system (CNS) activity, frequently targeting dopamine and serotonin receptors.[1][8] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to synthesize amides or other functional groups common in antipsychotic and antidepressant drug candidates.

  • Bioisosteric Replacement : The piperazine ring is often used as a bioisostere for other cyclic structures to improve a molecule's pharmacokinetic profile, particularly solubility and cell permeability.[9]

  • Intermediate for Complex Synthesis : The compound serves as a key building block in multi-step syntheses. For instance, it is a precursor in the synthesis of certain acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are investigated for treating hyperlipidemia and neurodegenerative diseases.[10][11]

G cluster_transformations Chemical Transformations cluster_products Derivative Classes start Piperazin-1-ylacetonitrile HCl Key Intermediate reduction Reduction of Nitrile (e.g., LiAlH₄, H₂/Catalyst) start->reduction hydrolysis Hydrolysis of Nitrile (Acid or Base) start->hydrolysis cycloaddition Cycloaddition (e.g., with azides) start->cycloaddition amines Piperazin-1-ylethanamine Derivatives Amide Coupling, Further Alkylation reduction->amines acids Piperazin-1-ylacetic Acid Derivatives Esterification, Amide Coupling hydrolysis->acids tetrazoles Tetrazolylpiperazine Derivatives Bioisosteres for Carboxylic Acids cycloaddition->tetrazoles

Caption: Potential synthetic transformations of the core molecule.

Analytical Workflow: Quality Control and Quantification

Ensuring the purity and identity of a chemical intermediate is paramount. For piperazine derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. Due to the lack of a strong chromophore in Piperazin-1-ylacetonitrile, direct UV detection can be challenging at low concentrations.[12] Therefore, derivatization is often employed to enhance detection sensitivity.[13]

Protocol: HPLC-UV Analysis with Pre-Column Derivatization

This protocol is based on established methods for analyzing piperazine, adapted for this specific derivative.[12][14]

  • Standard and Sample Preparation :

    • Accurately weigh about 10 mg of Piperazin-1-ylacetonitrile hydrochloride standard and dissolve in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to create a stock solution.

    • Prepare sample solutions at a similar concentration.

  • Derivatization :

    • To 1 mL of each standard and sample solution, add 1 mL of a borate buffer (pH 9.0).

    • Add 1 mL of a derivatizing agent solution, such as Dansyl Chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.[13][14] The reaction forms a highly UV-active derivative.

    • Vortex the mixture and heat at 60 °C for 30 minutes in a water bath. Cool to room temperature.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase : A gradient of Acetonitrile and water (with 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : Set according to the absorption maximum of the chosen derivative (e.g., ~340 nm for NBD-Cl derivatives).[12]

    • Injection Volume : 10 µL.

  • Analysis : Inject the derivatized standard to establish retention time and peak area. Subsequently, inject the derivatized samples. Purity can be assessed by the percentage of the main peak area relative to the total peak area. Quantification is achieved by comparing the sample peak area to a calibration curve generated from a series of derivatized standards.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh Sample B Dissolve in Diluent A->B C Add Buffer (pH 9) B->C D Add Derivatizing Agent (e.g., Dansyl Chloride) C->D E Heat (60°C) & Cool D->E F Inject into HPLC System E->F Transfer to Vial G Separation on C18 Column F->G H UV Detection G->H I Data Acquisition & Processing H->I

Caption: Workflow for HPLC analysis with pre-column derivatization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential. The information below is synthesized from safety data sheets for closely related piperazine hydrochloride compounds.[5][15][16]

  • Personal Protective Equipment (PPE) : Always handle the compound in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][18]

  • Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Avoid formation of dust and aerosols. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[16][17]

  • First Aid :

    • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[15]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[15][17]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[16]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][16] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Conclusion

Piperazin-1-ylacetonitrile hydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its stable salt form, coupled with the versatile reactivity of its functional groups, provides a reliable and valuable starting point for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for researchers aiming to leverage its potential in developing the next generation of pharmaceuticals.

References

  • Fisher Scientific. (2023, August 25). Safety Data Sheet.
  • BLD Pharm. 1177302-31-6|2-(Piperazin-1-yl)acetonitrile hydrochloride.
  • Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Fluorochem. Piperazine-1-carbonitrile hydrochloride (CAS 2837835-34-2).
  • Enamine. Safety Data Sheet.
  • ChemicalBook. piperazin-1-ylacetonitrile hydrochloride.
  • U.S. Pharmacopeia. Piperazine.
  • Royal Society of Chemistry. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
  • ResearchGate. (2024, August). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • PubChem. 1-(Piperazin-1-yl)ethanone hydrochloride.
  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Adani Pharmachem Private Limited. Piperazine & Derivatives.
  • National Center for Biotechnology Information. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery.
  • Svaklifesciences. (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride | Cas no:2158301-19-8.
  • ScienceDirect. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubMed. (2022, September 14). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
  • ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE.
  • ChemicalBook. Piperazine synthesis.
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

Sources

Solubility Profile & Solvent Selection: Piperazin-1-ylacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazin-1-ylacetonitrile hydrochloride (CAS: 13936-58-8 for the base; typically handled as mono- or dihydrochloride salts) represents a critical intermediate in the synthesis of piperazine-based pharmaceuticals, including antihistamines and antipsychotics. Its solubility profile is dominated by the ionic interaction between the protonated piperazine nitrogen and the chloride counterion.

This technical guide provides a structural analysis of the compound’s solubility, categorizing solvents by utility (reaction media vs. purification anti-solvents). It moves beyond static data points to offer a Solvent Selection Framework for process optimization, grounded in the thermodynamics of ionic solvation.

Chemical Profile & Solubility Thermodynamics

To predict and manipulate solubility, one must understand the competition between the Crystal Lattice Energy (holding the solid together) and the Solvation Energy (interaction with the solvent).

  • Compound Nature: Polar, ionic solid.

  • Key Functional Groups:

    • Nitrile (-CN): Polar aprotic, accepts hydrogen bonds weakly.

    • Piperazine Ring (Protonated): The hydrochloride salt formation occurs at the secondary amine (N1 or N4), creating a cationic center. This dramatically reduces solubility in non-polar media compared to the free base.

  • Thermodynamic Rule:

    
    .
    
    • For this salt,

      
       is high. Successful solvents must provide significant enthalpic gain (
      
      
      
      ) through ion-dipole interactions (e.g., water, methanol) or high dielectric screening (e.g., DMSO).
Predicted Solubility Landscape
Solvent ClassSolubility StatusMechanismApplication
Water High (>100 mg/mL)Strong ion-dipole hydration; H-bonding.Aqueous workup; stock solutions.[1]
Polar Protic (MeOH, EtOH) Moderate to High Solvation of Cl- ion; H-bonding to cation.Reaction solvent; Recrystallization (hot).
Polar Aprotic (DMSO, DMF) High High dielectric constant dissociates ion pairs.NMR analysis; Low-temp reactions.
Secondary Alcohols (IPA) Moderate to Low Reduced polarity vs. MeOH.Ideal Recrystallization Solvent.
Ketones (Acetone) Low / Insoluble Poor cation solvation; low dielectric vs. water.Anti-solvent for precipitation.
Ethers (THF, Et2O) Insoluble Cannot overcome lattice energy.Washing filter cakes.
Hydrocarbons (Hexane) Insoluble Non-polar; no interaction with salt.Phase separation (washing oils).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact saturation points for your specific batch/polymorph.

  • Preparation: Weigh 100 mg of Piperazin-1-ylacetonitrile HCl into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments while maintaining the vial at 25°C (or target T).

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow to break aggregates.

  • Visual Endpoint: Record the volume (

    
    ) where the solution becomes clear and no solid particles remain.
    
  • Calculation:

    
    
    
  • Verification: Cool to 4°C. If precipitate forms, the value represents saturation at the elevated temperature (supersaturation).

Protocol B: Recrystallization Optimization

The "Good/Bad" Solvent Pair Method.

This compound is often purified by dissolving in a "Good" solvent (Methanol) and precipitating with a "Bad" solvent (Acetone or Ether).

Workflow Visualization (DOT):

Recrystallization Start Crude Piperazin-1-ylacetonitrile HCl Dissolve Dissolve in Min. Vol. Hot Methanol (60°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Clarify Cool Cool to RT Filter->Cool AntiSolvent Add Anti-Solvent (Acetone or Et2O) dropwise Cool->AntiSolvent Induce Supersaturation Nucleation Nucleation/Cloud Point AntiSolvent->Nucleation Chill Chill to 0-4°C (2-4 hours) Nucleation->Chill Maximize Yield Collect Vacuum Filtration Chill->Collect Wash Wash Cake with Cold Acetone Collect->Wash Dry Dry under Vacuum (40°C) Wash->Dry

Caption: Recrystallization workflow utilizing the solubility differential between alcohols (solvent) and ketones/ethers (anti-solvent).

Applications in Synthesis & Formulation[2]

Reaction Solvent Selection

When using Piperazin-1-ylacetonitrile HCl as a nucleophile (e.g., reacting the secondary amine), the salt must be neutralized or dissolved.

  • Homogeneous Phase: Use DMF or DMSO with an organic base (TEA, DIPEA). The high solubility ensures rapid kinetics.

  • Biphasic Systems: Use Water/DCM with a Phase Transfer Catalyst (PTC). The salt stays in the aqueous phase until deprotonated, then migrates to the organic phase.

Purification Strategy

The high solubility in water and insolubility in non-polar solvents allows for an efficient "Acid/Base Swing" purification:

  • Dissolve crude reaction mixture in dilute HCl (aq). The target compound dissolves; non-basic impurities remain organic.[2]

  • Wash aqueous layer with Ethyl Acetate (removes non-polar byproducts).

  • Basify aqueous layer (pH > 10) to generate the free base.

  • Extract with DCM or Ethyl Acetate.

  • Re-salt by adding HCl in Ethanol to precipitate pure Piperazin-1-ylacetonitrile Hydrochloride.

References

  • PubChem. (2024). Piperazine Hydrochloride - Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Methods and Protocols. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Piperazin-1-ylacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the thermodynamic stability of Piperazin-1-ylacetonitrile hydrochloride. As a critical parameter in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount for ensuring its quality, safety, and efficacy. This document moves beyond a simple recitation of methods to provide a strategic and scientifically grounded approach to stability assessment, empowering researchers to make informed decisions throughout the development lifecycle.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The thermodynamic stability of an API, such as Piperazin-1-ylacetonitrile hydrochloride, dictates its propensity to exist in its lowest energy state. A thermodynamically stable compound is less likely to undergo spontaneous changes in its physical and chemical properties over time and under various environmental conditions. Instability can lead to a cascade of undesirable outcomes, including loss of potency, formation of toxic degradation products, and alterations in bioavailability. Therefore, a thorough understanding and characterization of an API's thermodynamic stability are not merely regulatory hurdles but fundamental pillars of robust drug development.

Piperazin-1-ylacetonitrile hydrochloride is a molecule of interest in medicinal chemistry, featuring a piperazine ring, a nitrile group, and a hydrochloride salt. Each of these functional groups can influence its stability profile. The piperazine moiety, being a secondary amine, is susceptible to oxidation and pH-dependent reactions. The nitrile group is generally stable but can be susceptible to hydrolysis under certain conditions.[1] The hydrochloride salt form is chosen to enhance solubility and stability, but the chloride ion can potentially interact with the parent molecule or other excipients.

This guide will delineate a multi-faceted approach to comprehensively characterize the thermodynamic stability of Piperazin-1-ylacetonitrile hydrochloride, integrating thermal analysis, forced degradation studies, and photostability testing in line with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Characterization: Establishing a Baseline

A foundational step in any stability program is the thorough physicochemical characterization of the API. While specific experimental data for Piperazin-1-ylacetonitrile hydrochloride is not extensively published, the following parameters are crucial to determine and document.

PropertySignificance for Stability
Molecular Formula C₆H₁₂ClN₃
Molecular Weight 161.63 g/mol
Appearance To be determined (typically a white to off-white crystalline solid)
Melting Point A key indicator of purity and solid-state stability. A sharp melting point is indicative of a pure, crystalline substance.
Solubility Influences the choice of solvents for analysis and formulation. Stability can be pH-dependent.
pKa The dissociation constant(s) of the piperazine nitrogens will dictate the pH range of optimal stability.
Hygroscopicity The tendency to absorb moisture from the atmosphere can impact solid-state stability and handling.

Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques are indispensable for assessing the thermodynamic stability of a solid-state material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a wealth of information on melting, decomposition, and other thermally induced events.

Causality Behind Experimental Choices

The selection of experimental parameters in thermal analysis is critical for obtaining meaningful and reproducible data. A heating rate of 10 °C/min is a common starting point, providing a good balance between resolution and experimental time. A nitrogen purge creates an inert atmosphere, preventing oxidative degradation and allowing for the study of intrinsic thermal decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect any polymorphic transitions or solid-state transformations.

Methodology:

  • Accurately weigh 3-5 mg of Piperazin-1-ylacetonitrile hydrochloride into a standard aluminum DSC pan.

  • Crimp the pan with a lid. An open pan or a pinhole lid can be used to allow for the escape of any volatiles.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the cell at a low temperature, for example, 25 °C.

  • Heat the sample at a linear rate of 10 °C/min to a temperature well above the expected melting point, for instance, 300 °C.

  • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Record the heat flow as a function of temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify any mass loss due to desolvation or degradation.

Methodology:

  • Accurately weigh 5-10 mg of Piperazin-1-ylacetonitrile hydrochloride into a tared TGA pan (ceramic or platinum).

  • Place the sample pan into the TGA furnace.

  • Equilibrate the furnace at a low temperature, for example, 25 °C.

  • Heat the sample at a linear rate of 10 °C/min to a high temperature, for example, 500 °C, to ensure complete decomposition.

  • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Record the mass of the sample as a function of temperature.

Data Presentation and Interpretation

The results from DSC and TGA should be presented in a clear and concise manner.

Table of Expected Thermal Events:

Thermal EventTechniqueExpected ObservationInterpretation
MeltingDSCSharp endothermic peakIndicates the melting point of the crystalline solid. The area under the peak corresponds to the enthalpy of fusion.
DecompositionTGASignificant mass lossThe onset temperature of mass loss indicates the beginning of thermal degradation.
DecompositionDSCExothermic or endothermic events following meltingCan provide additional information on the energetics of the decomposition process.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment as mandated by ICH guidelines.[2] These studies are designed to accelerate the degradation of the API to identify potential degradation products and establish the intrinsic stability of the molecule. The information gleaned from these studies is invaluable for the development of stability-indicating analytical methods.

The Logic of Stress Conditions

The choice of stress conditions is designed to mimic the potential environmental challenges an API might encounter during its shelf life. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary and irrelevant degradation products.[2]

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation Stressors cluster_Analysis Analysis of Stressed Samples Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Analyze Samples API Piperazin-1-ylacetonitrile Hydrochloride API->Acid Expose API to Stress API->Base Expose API to Stress API->Oxidation Expose API to Stress API->Thermal Expose API to Stress API->Photolytic Expose API to Stress LCMS LC-MS for Identification HPLC->LCMS Identify Degradants

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

General Procedure:

  • Prepare a stock solution of Piperazin-1-ylacetonitrile hydrochloride of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol).

  • Expose aliquots of the stock solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Specific Stress Conditions:

  • Acid Hydrolysis: Mix the API solution with an equal volume of 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the API solution with an equal volume of 0.1 M NaOH. Store at room temperature or elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the API solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature.

  • Thermal Degradation: Store the API solution and solid API at an elevated temperature (e.g., 60°C or 80°C).

  • Photolytic Degradation: Expose the API solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4][5][6][7] A control sample should be protected from light.

Development of a Stability-Indicating Analytical Method

A cornerstone of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent API from all potential degradation products and impurities.

Method Development Strategy
  • Column Selection: A C18 column is a common starting point for reverse-phase HPLC.

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase is critical for controlling the retention and peak shape of the basic piperazine moiety.

    • Organic Modifier: Acetonitrile and methanol are common organic modifiers. A gradient elution may be necessary to resolve all peaks.

  • Detector: A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

  • Forced Degradation Samples: The stressed samples generated in the forced degradation studies are used to challenge the specificity of the method and ensure that all degradation products are resolved from the main peak.[8]

HPLC_Method_Development cluster_Inputs Method Development Inputs cluster_Optimization HPLC Parameter Optimization cluster_Output Method Outcome API_Properties API Physicochemical Properties Column Column Selection (e.g., C18, C8) API_Properties->Column Forced_Degradation Forced Degradation Sample Analysis Mobile_Phase Mobile Phase (pH, Organic Modifier) Forced_Degradation->Mobile_Phase Validated_Method Validated Stability-Indicating HPLC Method Column->Validated_Method Mobile_Phase->Validated_Method Detector Detector Selection (UV/PDA) Detector->Validated_Method

Caption: Strategy for developing a stability-indicating HPLC method.

Conclusion: A Holistic Approach to Stability Assessment

The thermodynamic stability of Piperazin-1-ylacetonitrile hydrochloride is a critical attribute that must be thoroughly investigated to ensure the development of a safe and effective drug product. This guide has outlined a comprehensive and scientifically rigorous approach to this assessment. By integrating thermal analysis to understand intrinsic solid-state stability and forced degradation studies to elucidate potential degradation pathways, researchers can build a robust stability profile for this API. The development of a validated stability-indicating analytical method is the linchpin that connects these studies and provides the quantitative data necessary for regulatory submissions and for making critical decisions throughout the drug development process. Adherence to ICH guidelines provides a framework for ensuring that the stability data generated is globally acceptable. This holistic approach will ultimately contribute to the successful development of a high-quality pharmaceutical product.

References

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996, November). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Ragab, G., Saleh, H., & Elsayed, O. F. (n.d.). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Journal of Chemical Sciences, 129(9), 1431-1439. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Singh, B., et al. (2014). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Infectious Disorders - Drug Targets, 14(2), 132-139. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Forced degradation studies: A review. International Journal of Scientific & Engineering Research, 3(7), 1-9. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 29(3), 52-66. Retrieved from [Link]

  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s168-s176. Retrieved from [Link]

  • Gygax, H., et al. (2012). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 26, 239-244. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0). Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • NIST. (n.d.). Piperazine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-piperazin-1-yl-2-pyridin-3-ylacetonitrile. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

Navigating the Unseen Risks: A Technical Safety Guide to Piperazin-1-ylacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the focus is often on the therapeutic potential of novel chemical entities. However, a profound understanding of the associated hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide provides an in-depth technical analysis of the safety considerations for Piperazin-1-ylacetonitrile hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds, the known toxicology of its constituent functional groups—piperazine and aliphatic nitriles—and established chemical safety principles to offer a robust framework for its safe handling.

Unveiling the Hazard Profile: A Synthesis of Predicted Risks

Piperazin-1-ylacetonitrile hydrochloride's structure suggests a dual-hazard profile, stemming from the piperazine ring and the acetonitrile moiety.

The Piperazine Moiety: A Known Neurotoxicant

The piperazine core is a common scaffold in many pharmaceuticals but is not without its own toxicological concerns. Piperazine and its derivatives have been shown to exhibit neurotoxic effects.[1] These effects are thought to be mediated through their action on the GABA (γ-aminobutyric acid) receptor, an important inhibitory neurotransmitter in the central nervous system.[2] Overexposure can lead to symptoms ranging from dizziness and headache to more severe neurological effects.[3] Furthermore, some piperazine derivatives have been identified as potential skin and respiratory sensitizers, capable of causing allergic reactions upon repeated exposure.[1]

The Acetonitrile Moiety: The Specter of Cyanide

Aliphatic nitriles, such as the acetonitrile group in the target molecule, are known to be toxic primarily through the in vivo metabolic release of cyanide.[4][5] This cyanide liberation can inhibit cytochrome c oxidase, a critical enzyme in cellular respiration, leading to cytotoxic hypoxia.[5] The rate and extent of cyanide release, and thus the acute toxicity, can vary depending on the specific structure of the nitrile.[4][6] While acetonitrile itself has a relatively low acute toxicity compared to other aliphatic nitriles, the potential for cyanide-related health effects necessitates stringent handling precautions.[7][8]

Based on this analysis, Piperazin-1-ylacetonitrile hydrochloride should be treated as a substance with the potential for:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled, primarily due to the potential for cyanide release.

  • Serious Eye Damage/Irritation: The hydrochloride salt form suggests it may be corrosive or irritating to the eyes.

  • Skin Corrosion/Irritation: Many amine hydrochlorides are skin irritants.

  • Respiratory and Skin Sensitization: A known hazard for some piperazine derivatives.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): The central nervous system is a potential target due to the piperazine moiety.

Prudent Handling and Storage: A Proactive Approach to Safety

Given the predicted hazard profile, a multi-faceted approach to handling and storage is essential to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE): A Layered Defense

The primary line of defense is to minimize the generation of and exposure to airborne dust or aerosols.

PPE_Hierarchy cluster_Controls Engineering Controls cluster_PPE Personal Protective Equipment Fume Hood Fume Hood Respirator Respirator Fume Hood->Respirator Ventilated Enclosure Ventilated Enclosure Ventilated Enclosure->Respirator Gloves Gloves Respirator->Gloves Eye Protection Eye Protection Gloves->Eye Protection Lab Coat Lab Coat Eye Protection->Lab Coat Start Handling Protocol Start->Fume Hood Start->Ventilated Enclosure

Experimental Protocols:

  • Work Area: All manipulations of solid Piperazin-1-ylacetonitrile hydrochloride should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: For weighing and transferring solids, a NIOSH-approved N95 or higher-rated respirator is recommended.[9]

    • Hand Protection: Double gloving with nitrile gloves is advised.[10] Nitrile provides good resistance to a range of chemicals, but it's crucial to change gloves immediately upon contamination.[11] For tasks with a higher risk of splash, heavier-duty gloves specifically tested for chemotherapy drug handling should be considered.[12]

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[9]

    • Body Protection: A buttoned lab coat is required. For larger quantities or procedures with a higher risk of contamination, a disposable gown is recommended.[10]

Storage: Mitigating Environmental Factors

Piperazin-1-ylacetonitrile hydrochloride is likely to be a hygroscopic (moisture-sensitive) and potentially light-sensitive solid. Improper storage can lead to degradation of the compound and the creation of additional hazards.

Storage Protocol:

  • Container: Store in a tightly sealed, opaque container to protect from moisture and light.[13]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.

Emergency Preparedness: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-defined emergency response plan is crucial.

Spill Response: Containment and Decontamination

In the event of a spill, the primary objectives are to prevent the spread of the material and to decontaminate the area safely.

Spill_Response cluster_Immediate_Action Immediate Action cluster_Cleanup Cleanup (Trained Personnel Only) cluster_Post_Cleanup Post-Cleanup Evacuate Evacuate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Spill Cleanup Protocol (for small, manageable spills by trained personnel):

  • Evacuate and Alert: Immediately evacuate the area and alert colleagues and the laboratory supervisor.[14]

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in section 2.1.

  • Containment: For solid spills, carefully cover the material with a damp paper towel to avoid generating dust.[15] Then, gently sweep the material into a designated waste container.[15]

  • Decontamination: Wipe the spill area with a suitable decontaminating solution, followed by a thorough cleaning with soap and water.[16]

  • Waste Disposal: All contaminated materials (paper towels, gloves, etc.) must be collected in a sealed, labeled hazardous waste container for proper disposal.[17]

First Aid: Immediate and Informed Response

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid MeasuresCausality
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]To remove the individual from the source of exposure and support respiration.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18]To dilute and remove the chemical from the skin surface to minimize irritation and absorption.
Eye Contact Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]To thoroughly rinse the chemical from the eyes and prevent serious damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[19]To avoid aspiration of the chemical into the lungs and to get professional medical help as quickly as possible.

Waste Disposal: Responsible Stewardship

Chemical waste from experiments involving Piperazin-1-ylacetonitrile hydrochloride must be handled as hazardous waste.

Waste Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams.[20] Incompatible wastes, such as strong acids or bases, should be kept separate.[17]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.[21]

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[20] Organic solvent waste should never be disposed of down the drain.[17]

Conclusion: A Culture of Safety

While Piperazin-1-ylacetonitrile hydrochloride holds promise in the realm of drug development, its potential hazards necessitate a culture of safety built on a foundation of knowledge, preparedness, and meticulous adherence to established protocols. This guide provides a framework for understanding and mitigating these risks. It is imperative that all personnel handling this and other novel compounds receive thorough training on these procedures and have access to all relevant safety information. By prioritizing safety, we can advance scientific discovery while protecting our most valuable asset: our researchers.

References

  • Ahmed, A. E., & Trieff, N. M. (1983). Comparative toxicities of aliphatic nitriles. Journal of Applied Toxicology, 3(5), 224-226.
  • Willhite, C. C. (1981). Inhalation toxicology of acute exposure to aliphatic nitriles. Clinical Toxicology, 18(8), 991-1003.
  • Johannsen, F. R., & Levinskas, G. J. (1986). Relationships between toxicity and structure of aliphatic nitriles. Toxicological Sciences, 7(5), 690-697.
  • Willhite, C. C., & Smith, R. P. (1981). Inhalation toxicology of acute exposure to aliphatic nitriles. Journal of the American College of Toxicology, 2(2), 145-153.
  • Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
  • Gautam, A. K., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine.
  • NHS. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
  • Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 18(5), 231–237.
  • BenchChem. (2025).
  • Ansell. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.
  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.
  • SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs?.
  • Szewczyk, B., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 30(3), 496-508.
  • Storemasta. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
  • Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
  • Gautam, A. K. (2015). Elucidating the Neurotoxic Effects of Piperazine Derivatives in Human Neuroblastoma Cells through Oxidative Stress, Mitochondrial Dysfunction and Apoptosis.
  • The University of Tennessee Knoxville. (n.d.).
  • Koba, M., & Welz, A. (2019). Piperazine derivatives as dangerous abused compounds.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment.
  • Sigma-Aldrich. (n.d.). (S)-2-(Piperazin-2-yl)
  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
  • Spectrum Chemical. (2007, May 10).
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Piperazine-2-carboxylic acid dihydrochloride.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • TCI Chemicals. (2025, March 28).
  • University of Toronto. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • University of Rochester. (n.d.). Safe Handling and Storage of Chemicals.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Cornell University. (n.d.). 7.9.1 General Storage Guidelines - Environment, Health and Safety.

Sources

melting point range of pure Piperazin-1-ylacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It prioritizes the distinction between structural isomers, the thermodynamic behavior of the salt, and the rigorous methodology required for accurate characterization.

Thermal Properties, Purity Standards, and Characterization Protocols

Executive Summary

Piperazin-1-ylacetonitrile hydrochloride is a critical bifunctional intermediate used in the synthesis of pharmaceutical pharmacophores, particularly in the development of antihistamines, antipsychotics (e.g., piperazine-based dopaminergics), and kinase inhibitors.[1][2]

Accurate determination of its melting point (MP) is not merely a physical constant check but a rigorous purity assay. The thermal behavior of this salt is complex due to hygroscopicity , stoichiometric variability (mono- vs. dihydrochloride), and structural isomerism (N-substituted vs. C-substituted).

This guide provides the definitive thermal ranges, explains the structural causality behind these values, and outlines a self-validating protocol for thermal characterization.

Part 1: Chemical Identity & Structural Distinctions

Before analyzing thermal data, it is imperative to verify the specific isomer . "Piperazinylacetonitrile" is chemically ambiguous and refers to two distinct entities with vastly different thermal profiles.

ParameterIsomer A (Target): N-Substituted Isomer B (Reference): C-Substituted
IUPAC Name 2-(Piperazin-1-yl)acetonitrile(S)-2-(Piperazin-2-yl)acetonitrile
Common Name 1-Cyanomethylpiperazine2-Cyanomethylpiperazine
Substitution Nitrogen (N1)Carbon (C2)
CAS (Free Base) 3034-48-8341805-99-4
CAS (2HCl Salt) Not widely cataloged (often in situ)2158301-19-8 / 142054-62-4
Role Alkylating agent / LinkerChiral scaffold (e.g., for Adagrasib)

Critical Note: Most commercial "Piperazinylacetonitrile Dihydrochloride" with a certified melting point refers to Isomer B (C-substituted) . If you have synthesized Isomer A (N-substituted) , expect different thermal behavior.

Part 2: Melting Point Range & Thermal Behavior
1. The Reference Standard (Isomer B)

For the commercially stable (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride , the specific melting point range is well-established and serves as a benchmark for piperazine salt stability.

  • Certified Range: 216.0 °C – 220.0 °C

  • Behavior: Sharp melting followed immediately by decomposition.

  • Purity Requirement: Values <214 °C indicate moisture contamination or the presence of mono-hydrochloride species.

2. The Target Compound (Isomer A: Piperazin-1-ylacetonitrile HCl)

The N-substituted isomer (1-yl) is frequently generated as a reactive intermediate. Its hydrochloride salt is less crystalline and more hygroscopic than the C-isomer.

  • Expected Range (Dihydrochloride): >205 °C (Decomposition)

    • Note: Unlike the C-isomer, the N-isomer often does not exhibit a clean "slip point" melt. It undergoes thermal degradation (browning) before a liquid phase is observed.

  • Expected Range (Monohydrochloride): 160 °C – 175 °C (Broad range)

    • Mechanism:[2] The mono-salt has an unprotonated secondary amine, leading to lower lattice energy and higher susceptibility to atmospheric moisture, which depresses the MP significantly.

3. Thermal Degradation Pathway

Piperazine salts are prone to Hofmann elimination-like thermal breakdown or ring opening at high temperatures.

ThermalDecay Salt Piperazin-1-ylacetonitrile Dihydrochloride (Solid) Heat Heat Input (>200°C) Salt->Heat Melt Phase Transition (Liquid) Heat->Melt Ideal Crystal Decomp Decomposition (Charring/Gas Evolution) Heat->Decomp Presence of H2O/Impurity Melt->Decomp Rapid Kinetics

Figure 1: Thermal transition logic. Note that for this salt, the "Melt" and "Decomposition" phases often overlap.

Part 3: Experimental Protocol for MP Determination

To determine the melting point of your specific batch of Piperazin-1-ylacetonitrile HCl, you must eliminate the "Water Effect." Piperazine salts can absorb up to 5% w/w atmospheric water, which can depress the melting point by 10–15 °C.

Step 1: Sample Preparation (The Drying Cycle)

Do not skip this step. Direct measurement of the shelf sample will yield erroneous data.

  • Desiccation: Place 500 mg of the salt in a vacuum drying pistol.

  • Conditions: Heat to 60 °C under high vacuum (<5 mbar) for 4 hours.

    • Why? This removes surface water without risking thermal degradation of the nitrile group.

  • Equilibration: Allow to cool to room temperature under vacuum or Argon.

Step 2: Capillary Method (Standard)
  • Loading: Pack 2–3 mm of dried sample into a capillary tube. Seal the open end if the sample is highly hygroscopic.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 190 °C.

    • Slow Ramp: 1 °C/min from 190 °C upwards.

  • Observation:

    • Record T_onset (first visible liquid).

    • Record T_clear (complete liquefaction).

    • Flag: If the sample turns brown/black before liquefying, report as "Decomposed at [Temp] without melting."

Step 3: DSC Analysis (Advanced Validation)

For drug development files, Differential Scanning Calorimetry (DSC) is required to distinguish between solvomorphs (loss of solvent) and melting.

  • Protocol: Hermetically sealed aluminum pan, pinhole lid.

  • Cycle: 30 °C to 250 °C at 10 °C/min.

  • Interpretation: Look for a broad endotherm (desolvation) followed by a sharp endotherm (melting/decomposition).

Part 4: Synthesis & Purity Logic

Understanding the synthesis helps predict impurities that alter the melting point.

SynthesisPath Piperazine Piperazine (Excess) Reaction N-Alkylation (SN2 Reaction) Piperazine->Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction Mono Target: 1-yl Isomer (Mono-substituted) Reaction->Mono Kinetic Control Bis Impurity: 1,4-Bis(cyanomethyl) piperazine Reaction->Bis Over-alkylation SaltFormation HCl Salt Formation Mono->SaltFormation Bis->SaltFormation

Figure 2: Synthesis pathway showing the "Bis" impurity. The bis-substituted impurity has a significantly higher melting point and lower solubility, often co-precipitating with the product.

Troubleshooting Table:

ObservationDiagnosisRemediation
MP < 200 °C (Broad) Wet Salt or Mono-HClRecrystallize from dry Ethanol/HCl; Dry under vacuum.
MP > 230 °C Bis-impurity presentThe bis-alkylated byproduct melts higher. Check LCMS.
Double Melting Point Mixed Salt FormsSample contains mixture of Mono-HCl and Di-HCl.
References
  • TCI Chemicals. (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride Product Specification. (Standard reference for the C-substituted isomer melting range of 216-220°C). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138958339: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride.Link

  • Sigma-Aldrich. Piperazine Dihydrochloride Safety Data Sheet. (General thermal properties of piperazine salts). Link

  • Molinaro, C. et al.Engineering of a Scalable Synthesis of a Piperazine Intermediate. Journal of Organic Chemistry.

Sources

A Technical Guide to the Toxicity and Handling of Piperazine Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its "privileged" status due to its versatile physicochemical properties that enhance bioavailability and target affinity.[1][2][3] Its presence in numerous FDA-approved drugs across a spectrum of therapeutic areas, from antipsychotics to antivirals, underscores its importance.[3][4][5] However, this structural motif is not without its liabilities. A growing body of evidence highlights significant toxicological risks associated with piperazine derivatives, including neurotoxicity, hepatotoxicity, and cardiotoxicity, often mediated by mitochondrial dysfunction and oxidative stress.[6][7] For researchers, scientists, and drug development professionals, a comprehensive understanding of these risks and the implementation of rigorous handling protocols are paramount to ensuring both laboratory safety and the successful development of safe, effective therapeutics. This guide provides an in-depth analysis of the mechanisms of piperazine-induced toxicity, explores structure-toxicity relationships, outlines a framework for toxicological evaluation, and details essential safe handling procedures.

Section 1: Introduction to the Piperazine Scaffold

The "Privileged" Structure in Medicinal Chemistry

The six-membered heterocyclic piperazine ring, with its two nitrogen atoms at opposite positions, is a cornerstone of modern drug design.[8] Its popularity stems from a unique combination of properties: the two nitrogen atoms provide sites for hydrogen bonding, improve aqueous solubility, and offer convenient handles for synthetic modification, often without introducing new stereocenters.[1][2] These features frequently lead to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and can be used to orient pharmacophoric groups to optimize target engagement and specificity.[1][9]

Classification: Benzylpiperazines vs. Phenylpiperazines

Piperazine derivatives are broadly categorized based on the substituent on one of the nitrogen atoms. The two most prominent classes are:

  • Benzylpiperazines: Characterized by a benzyl group attached to a piperazine nitrogen. N-benzylpiperazine (BZP) is a well-studied example, known for its psychostimulant effects resembling amphetamines.[10][11]

  • Phenylpiperazines: Feature a phenyl ring directly attached to a piperazine nitrogen. This class includes compounds like 1-(3-chlorophenyl)piperazine (mCPP), an active metabolite of several psychotropic drugs.[7]

These structural classes often exhibit different pharmacological and toxicological profiles, a critical consideration in drug development.[12][13]

Therapeutic Applications and Emergence in Drug Discovery

The piperazine scaffold is a key component in a vast array of marketed drugs.[3][4] Its applications span numerous therapeutic areas, including:

  • Antipsychotics (e.g., Ziprasidone, Clozapine)[3][7]

  • Antidepressants (e.g., Trazodone, Amoxapine)[3][7]

  • Antihistamines (e.g., Cyclizine, Hydroxyzine)[3]

  • Antivirals and Anticancer agents (e.g., Imatinib)[7]

  • Antianginal agents (e.g., Ranolazine)[4]

The structural versatility and favorable pharmacokinetic properties of the piperazine ring continue to make it an attractive starting point for the design of novel therapeutic agents.[1][4]

Section 2: Mechanisms of Piperazine-Induced Toxicity

While therapeutically valuable, the piperazine moiety can be a driver of significant toxicity. The mechanisms are often multifactorial, targeting key cellular machinery, particularly in metabolically active and sensitive tissues like the brain and liver.

Neurotoxicity: A Primary Concern

Many piperazine derivatives, particularly those designed as psychoactive agents, exert their primary toxic effects on the central nervous system.[6][14]

Similar to amphetamines and MDMA, many piperazine derivatives can increase extracellular levels of dopamine, serotonin, and norepinephrine.[10][14][15] This is achieved by inhibiting their reuptake and/or promoting their release from presynaptic terminals. While this action underlies their desired pharmacological effects in some contexts, excessive monoaminergic activity can lead to excitotoxicity, hyperthermia, and life-threatening serotonin syndrome.[10]

A common and critical pathway for piperazine-induced neurotoxicity involves the induction of oxidative stress and subsequent mitochondrial failure.[15][16] Studies on dopaminergic human neuroblastoma cell lines (SH-SY5Y) have shown that derivatives like benzylpiperazine (BZP) can trigger a cascade of detrimental events:

  • Increased Reactive Oxygen Species (ROS): The compounds stimulate the generation of ROS.[16]

  • Mitochondrial Impairment: This is characterized by the inhibition of mitochondrial complex-I activity, a decrease in intracellular ATP levels, and a loss of mitochondrial membrane potential.[10][15][16]

  • Apoptosis Induction: The mitochondrial damage initiates the intrinsic apoptotic pathway, marked by the activation of key executioner caspases like caspase-3 and caspase-9.[15][16]

This cascade ultimately leads to neuronal cell death, highlighting the significant neurodegenerative potential of certain piperazine derivatives.[7][15]

G cluster_0 Cellular Environment Piperazine Piperazine Derivative ROS Increased ROS (Oxidative Stress) Piperazine->ROS Mito Mitochondrial Dysfunction (Complex-I Inhibition, ATP Depletion) ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Caption: Piperazine-induced neurotoxicity pathway.

Piperazine derivatives can disrupt intracellular calcium (Ca2+) homeostasis.[10] A significant increase in intracellular Ca2+ levels can lead to mitochondrial hyperpolarization and trigger the mitochondrial permeability transition pore (MPTP), which further exacerbates mitochondrial collapse, halts ATP production, and commits the cell to death.[7][10]

Hepatotoxicity

The liver, as the primary site of xenobiotic metabolism, is another major target for piperazine-induced toxicity.[7][17]

Gene array studies in rat hepatocytes have revealed a unique mechanism of hepatotoxicity for several piperazine designer drugs.[17] These compounds up-regulate key enzymes involved in cholesterol biosynthesis, such as squalene epoxidase and Cyp51A1.[17] This transcriptional reprogramming is likely mediated by the Sterol Regulatory Element Binding Protein (SREBP-1).[17] The resulting dysregulation of lipid metabolism increases the risk of phospholipidosis and steatosis (fatty liver).[17]

G Piperazine Piperazine Derivative SREBP1 Activation of SREBP-1 Piperazine->SREBP1 Gene_Up Upregulation of Cholesterol Biosynthesis Genes (e.g., Cyp51A1, SQLE) SREBP1->Gene_Up Cholesterol Dysregulated Cholesterol Metabolism Gene_Up->Cholesterol Steatosis Increased Risk of Phospholipidosis & Steatosis Cholesterol->Steatosis G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanism-Specific Assays cluster_2 Tier 3: Advanced & Confirmatory T1_Cyto General Cytotoxicity (e.g., HepG2, HEK293) MTT/WST-1 Assay T2_Neuro Neurotoxicity Panel (SH-SY5Y Cells) ROS, ATP, Caspase-3 T1_Cyto->T2_Neuro T2_Hepato Hepatotoxicity Panel (HepaRG Cells) Lipid Accumulation, CYP Inhibition T1_Cyto->T2_Hepato T1_Muta Mutagenicity (Ames Test) T1_Muta->T2_Neuro T3_Invivo In Vivo Studies (Rodent) Acute & Repeated Dose Toxicity T2_Neuro->T3_Invivo T2_Hepato->T3_Invivo

Caption: Tiered workflow for toxicological evaluation.

Key Experimental Protocols

The following protocols represent self-validating systems for assessing key toxicological endpoints. Each includes necessary controls to ensure data integrity.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media. For mechanistic studies, differentiate cells using retinoic acid to induce a more mature neuronal phenotype.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat with a concentration range of the piperazine derivative (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rotenone for mitochondrial toxicity).

  • Cytotoxicity Assay (MTT/WST-1): Measure cell viability to determine the IC50 value.

  • Mechanistic Assays (at sub-lethal concentrations):

    • ROS Production: Use a fluorescent probe like DCFH-DA and measure fluorescence with a plate reader.

    • ATP Content: Use a luciferin/luciferase-based commercial kit and measure luminescence.

    • Caspase-3/7 Activity: Use a luminogenic or fluorogenic substrate for caspase-3/7 to measure apoptosis induction.

  • Data Analysis: Normalize all data to the vehicle control. Compare the effects of the test compound to the positive control to validate assay performance.

  • Cell Culture: Culture HepG2 or the more metabolically competent HepaRG cells.

  • Compound Treatment: Treat cells as described in 4.2.1. Use a known hepatotoxin like acetaminophen as a positive control.

  • Cytotoxicity Assay (MTT): Determine the IC50 value.

  • Hepatotoxicity-Specific Assays:

    • Glutathione (GSH) Depletion: Use a GSH-specific luminescent assay kit to measure levels of this key antioxidant. Depletion is an early indicator of oxidative stress.

    • Lipid Accumulation (Steatosis): Stain cells with Nile Red or Oil Red O and quantify lipid droplet accumulation via fluorescence microscopy or plate reader.

  • Data Analysis: Normalize data to the vehicle control. A compound is flagged as a potential hepatotoxin if it induces significant cytotoxicity, GSH depletion, or lipid accumulation.

  • Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). A mutagenic compound will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Procedure (Plate Incorporation Method):

    • Mix the test compound, the bacterial tester strain (e.g., TA98 or TA100), and (optionally) a liver extract (S9 fraction for metabolic activation) in molten top agar.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate for 48-72 hours at 37°C.

  • Controls: Include a negative (vehicle) control and a positive control known to be mutagenic for that strain (with and without S9 activation).

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least double that of the negative control. [18]

Essential In Vivo Confirmatory Studies

Positive findings in vitro necessitate confirmation in a whole-animal model. Standard OECD guidelines should be followed for these studies to ensure regulatory acceptance. [19]* Acute Oral Toxicity (OECD 423): Determines the acute lethality of a single dose. [19]* Repeated Dose 28-Day or 90-Day Oral Toxicity in Rodents (OECD 407/408): Identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL) after prolonged exposure. [19]

Section 5: Safe Handling and Risk Mitigation in a Research Setting

Given the potential for acute toxicity and sensitization, strict adherence to safety protocols is non-negotiable when working with piperazine derivatives. [20]

Engineering Controls and Ventilation Requirements
  • Primary Control: All handling of piperazine powders should be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust. [21]* Ventilation: Ensure the laboratory has adequate general ventilation. For processes above 65°C, a closed system with ventilation is recommended. [20]

Personal Protective Equipment (PPE) Selection and Use

A standard PPE ensemble for handling piperazine compounds includes: [22][23]* Eye/Face Protection: Safety glasses with side shields are mandatory at a minimum. A face shield should be worn when there is a risk of splashing or when handling larger quantities. [22]* Skin Protection: Wear nitrile or neoprene gloves. Ensure gloves are compatible with the specific derivative and any solvents used. A lab coat is required, and protective clothing should be used for larger-scale work. [22][24]* Respiratory Protection: For situations where engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is required. [25]

Occupational Exposure Limits (OELs) for Common Piperazines

OELs are established to protect workers from the adverse health effects of chemical exposure. Adherence to these limits is mandatory.

CompoundAuthorityLimitNotesReference
Piperazine (anhydrous)ACGIH TLV0.03 ppm (TWA)Skin and Respiratory Sensitizer (SEN)[20][22]
Piperazine (anhydrous)EU-OEL0.1 mg/m³ (TWA)-[22]
Piperazine DihydrochlorideOSHA PEL5 mg/m³ (TWA)-[26][27]

TWA = Time-Weighted Average over 8 hours.

Standard Operating Procedure (SOP) for Handling Piperazine Powders
  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Weigh the compound on a tared weigh paper or in a container within the fume hood. Use gentle movements to avoid creating airborne dust.

  • Dispensing/Solubilizing: If making a solution, add the solvent to the powder slowly to prevent splashing. Cap containers securely.

  • Cleanup: After handling, wipe down the work surface with a damp cloth. Dispose of all contaminated materials (gloves, weigh paper, wipes) as hazardous waste.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the task and before leaving the laboratory. [24][28]Do not take contaminated work clothes home. [20]

Spill Management and Emergency Procedures
  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Use a dry cleanup method (do not sweep with a dry brush). Gently cover with an absorbent material and then carefully scoop into a labeled hazardous waste container. [25] 3. Wipe the area with a damp cloth and decontaminate the surface.

  • Major Spills:

    • Evacuate the area immediately. [24] 2. Alert emergency responders and inform them of the material involved. [24] 3. Restrict access to the area until the cleanup is complete by trained personnel wearing appropriate PPE, including respiratory protection. [24]

Section 6: Conclusion and Future Perspectives

The piperazine scaffold remains a valuable tool in the arsenal of the medicinal chemist. Its ability to impart favorable drug-like properties ensures its continued use in the pursuit of novel therapeutics. However, its association with significant toxicological liabilities, particularly neuro- and hepatotoxicity driven by mitochondrial damage, necessitates a cautious and informed approach. By integrating early-stage, mechanism-based toxicological screening into the drug discovery workflow, development teams can de-risk their programs and select candidates with a higher probability of clinical success. Furthermore, a deeply ingrained culture of safety, founded on a thorough understanding of handling risks and the rigorous application of engineering and personal protective controls, is essential to protect the health and well-being of the innovative scientists working to advance human health.

Section 7: References

  • ICSC 1032 - PIPERAZINE (anhydrous). (n.d.). Retrieved from International Labour Organization. [Link]

  • Almaghrabi, M., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 34(3), 171-181. [Link]

  • Koba, M., & Welz, A. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 30(3), 448-458. [Link]

  • Almaghrabi, M. (2015). Elucidating the Neurotoxic Effects of Piperazine Derivatives in Human Neuroblastoma Cells through Oxidative Stress, Mitochondrial Dysfunction and Apoptosis. AUETD. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]

  • Dias da Silva, D., et al. (2017). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 91(6), 2429-2445. [Link]

  • Archer, J. R. (2011). Current awareness of piperazines: pharmacology and toxicology. Therapeutic Drug Monitoring, 33(4), 493-500. [Link]

  • 1988 OSHA PEL Project - Piperazine Dihydrochloride. (2011). NIOSH - CDC. [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

  • PIPERAZINE DIHYDROCHLORIDE. (2021). Occupational Safety and Health Administration. [Link]

  • Piperazine: Human health tier II assessment. (2019). Australian Government Department of Health and Aged Care. [Link]

  • PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. [Link]

  • Piperazine citrate Safety Data Sheet. (2024). Novachem. [Link]

  • Charehsaz, M., & Helvacıoğlu, S. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Marmara Pharmaceutical Journal, 21(2), 243-250. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Shaquiquzzaman, M., et al. (2021). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Mini-Reviews in Organic Chemistry, 18(5), 624-654. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. [Link]

  • Arbo, M. D., et al. (2016). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 36(1), 60-70. [Link]

  • Piperazine salts: Human health tier II assessment. (2018). Australian Government Department of Health and Aged Care. [Link]

  • Klingenstein, R., et al. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. Biochemical and Biophysical Research Communications, 445(2), 365-370. [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters, 237(2), 107-117. [Link]

  • Full article: Piperazine skeleton in the structural modification of natural products: a review. (2021). Taylor & Francis Online. [Link]

  • Chaudhary, J. (2023). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. SciSpace. [Link]

  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem.it. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015). Semantic Scholar. [Link]

  • Roda, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. [Link]

  • Piperazine designer drugs of abuse. (2025). ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic and medicinal chemistry investigations. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. [Link]

Sources

Methodological & Application

Reduction of Piperazin-1-ylacetonitrile Hydrochloride to 1-(2-Aminoethyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)piperazine is a crucial diamine building block in the synthesis of numerous pharmacologically active compounds.[1] Its versatile structure, featuring both a primary and a secondary/tertiary amine, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development.[1][2] The reduction of the readily available precursor, piperazin-1-ylacetonitrile, offers a direct and efficient route to this important scaffold. This guide provides a comprehensive overview of the synthetic methodologies for this transformation, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Mechanistic Insights into Nitrile Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis, typically achieved through the addition of two equivalents of a hydride reagent or through catalytic hydrogenation.[3][4]

Reduction with Metal Hydrides

Strong hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for nitrile reduction.[4][5] The reaction proceeds via a two-step nucleophilic addition of hydride ions (H⁻) to the electrophilic carbon of the nitrile group.[6][7]

  • First Hydride Addition: A hydride ion attacks the nitrile carbon, breaking the carbon-nitrogen pi bond and forming an intermediate imine salt.[6]

  • Second Hydride Addition: A second hydride ion adds to the imine carbon, resulting in a dianionic species.[6]

  • Aqueous Work-up: Subsequent quenching with water protonates the nitrogen atoms, yielding the primary amine.[6][8]

It is important to note that milder reducing agents like Diisobutylaluminium hydride (DIBAL) can be used to selectively reduce nitriles to aldehydes by stopping the reaction after the first hydride addition.[6]

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions.[4] This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium, or Platinum.[4][9] The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and then transferred to the nitrile group, leading to its saturation.

Experimental Protocols

This section details step-by-step protocols for the reduction of piperazin-1-ylacetonitrile hydrochloride. Researchers should adapt these procedures based on their specific laboratory conditions and scale.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful but pyrophoric reagent that requires careful handling in an inert, anhydrous environment.[10][11]

Materials:

  • Piperazin-1-ylacetonitrile hydrochloride

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)[8]

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for an inert gas.

  • Reagent Addition: Under a positive pressure of nitrogen or argon, carefully add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF to the flask.[12] Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve piperazin-1-ylacetonitrile hydrochloride (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C.[13] Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).[13][14]

    • 'x' mL of 15% aqueous NaOH solution.[13][14]

    • '3x' mL of water.[13][14]

  • Filtration and Extraction: A white precipitate of aluminum salts should form. Stir the mixture for an additional 15-30 minutes.[5] Filter the suspension through a pad of Celite and wash the filter cake with THF or ethyl acetate.[12] Collect the filtrate and separate the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-aminoethyl)piperazine. Further purification can be achieved by distillation or column chromatography if necessary.

ReagentMolar RatioKey Considerations
Piperazin-1-ylacetonitrile HCl1.0Ensure the starting material is dry.
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0Highly reactive with water and protic solvents.[8] Handle under an inert atmosphere.[10] Use an excess to ensure complete reduction.[8]
Anhydrous THF or Et₂O-Solvents must be strictly anhydrous to prevent violent reaction with LiAlH₄.[8] THF is often the preferred solvent despite lower solubility.[8]
Protocol 2: Catalytic Hydrogenation using Raney Nickel

Raney Nickel is a widely used catalyst for nitrile hydrogenation. It is often used as a slurry in water or ethanol and can be pyrophoric when dry.[15][16]

Materials:

  • Piperazin-1-ylacetonitrile hydrochloride

  • Raney Nickel (slurry in water or ethanol)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (a catalytic amount, e.g., 10-20% by weight of the substrate) under a stream of inert gas. If using a slurry, the solvent should be compatible with the reaction solvent.

  • Reaction Mixture: Dissolve piperazin-1-ylacetonitrile hydrochloride in methanol or ethanol and add it to the hydrogenation vessel.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas to remove air, and then pressurize with hydrogen (e.g., 50-100 psi). Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.[9]

  • Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry as Raney Nickel is pyrophoric.[16] Keep it wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The hydrochloride salt can be neutralized with a base, and the free amine can be extracted and purified by distillation.

ReagentMolar/Weight RatioKey Considerations
Piperazin-1-ylacetonitrile HCl1.0-
Raney Nickel10-20% w/wPyrophoric when dry; handle with care.[16] The activity can vary between batches.
Hydrogen GasExcess (pressure-controlled)Use appropriate safety measures for handling flammable gas.
Methanol or Ethanol-The choice of solvent can influence the reaction rate and selectivity.

Workflow and Decision Making

The choice between LiAlH₄ reduction and catalytic hydrogenation depends on several factors including scale, available equipment, and safety considerations.

G cluster_lah LiAlH₄ Reduction cluster_h2 Catalytic Hydrogenation start Start: Piperazin-1-ylacetonitrile HCl decision Choice of Reduction Method start->decision lah_setup Setup under inert atmosphere decision->lah_setup Small scale, lab synthesis h2_setup Setup in hydrogenation vessel decision->h2_setup Larger scale, industrial application lah_add Add LiAlH₄ in anhydrous THF lah_setup->lah_add lah_substrate Add substrate solution at 0 °C lah_add->lah_substrate lah_react React at room temperature lah_substrate->lah_react lah_workup Quench with H₂O/NaOH lah_react->lah_workup lah_purify Filter, Extract, Purify lah_workup->lah_purify end_product End Product: 1-(2-Aminoethyl)piperazine lah_purify->end_product h2_catalyst Add Raney Nickel catalyst h2_setup->h2_catalyst h2_substrate Add substrate solution h2_catalyst->h2_substrate h2_react Pressurize with H₂ and react h2_substrate->h2_react h2_workup Filter catalyst (caution!) h2_react->h2_workup h2_purify Isolate and Purify h2_workup->h2_purify h2_purify->end_product

Caption: Decision workflow for the reduction of piperazin-1-ylacetonitrile.

Safety and Handling

Lithium Aluminum Hydride (LiAlH₄):

  • Hazards: LiAlH₄ is a water-reactive and flammable solid. It can ignite in moist air or upon contact with water, generating flammable hydrogen gas.[10][17] It is also corrosive to skin and eyes.[17]

  • Precautions: Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).[10] Wear a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[17] Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available.[10][18] Do not use water or carbon dioxide extinguishers.[10]

  • Spills: In case of a small spill, cover the material with dry sand or another inert powder.[11][18]

Raney Nickel:

  • Hazards: Raney Nickel is pyrophoric, especially when dry, and can ignite spontaneously in air.[16]

  • Precautions: Handle as a slurry in water or a suitable solvent.[16] Never allow the catalyst to dry on filter paper or other combustible materials. After filtration, the catalyst should be immediately quenched and disposed of according to institutional guidelines.

Characterization of 1-(2-Aminoethyl)piperazine

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperazine ring and the ethylamino side chain.[19]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.[19]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (129.20 g/mol ).[19][20]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic N-H stretching bands for the primary and secondary amine groups.[19]

Conclusion

The reduction of piperazin-1-ylacetonitrile hydrochloride to 1-(2-aminoethyl)piperazine is a robust and reliable transformation that can be achieved through multiple synthetic routes. The choice of methodology will be dictated by the specific requirements of the research, including scale, available resources, and safety infrastructure. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can efficiently synthesize this valuable diamine for application in drug discovery and development.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. Retrieved from [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. Retrieved from [Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 94-101.
  • Chang, J., et al. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry, 80(14), 7281-7287.
  • Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Dalal Institute. Retrieved from [Link]

  • Lithium Aluminum Hydride. Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • Clark, J. (2015). Reduction of nitriles. Chemguide. Retrieved from [Link]

  • Lithium Aluminum Hydride Hazard Summary. New Jersey Department of Health. Retrieved from [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230-16235.
  • Reduction of nitriles to amines using LiAlH4. (2025, May 1). YouTube. Retrieved from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Retrieved from [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156.
  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 777-780.
  • Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. Retrieved from [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved from [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Retrieved from [Link]

  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(30), 5417-5423.
  • Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. Retrieved from [Link]

  • Godsey, D. R. (1973). U.S. Patent No. 3,733,325. U.S.
  • From 1-(2-Aminoethyl) piperazine and investigation of its analytical properties for the extraction and preconcentraton of some divalent cations. ResearchGate. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2001). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2001(7), 54-61.
  • CN104496939A - Method for preparing piperazidine or alkyl piperazidine by catalytic hydrogenation. Google Patents.
  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5670.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187.
  • Methods for the catalytic synthesis of piperazine. ResearchGate. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 22003.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 37.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 37.

Sources

using Piperazin-1-ylacetonitrile hydrochloride in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Piperazin-1-ylacetonitrile Hydrochloride in Heterocyclic Chemistry

Executive Summary

Piperazin-1-ylacetonitrile hydrochloride (CAS 93358-25-7) serves as a high-value bifunctional building block in medicinal chemistry. Its utility stems from its dual reactivity: the secondary amine (


) acts as a nucleophilic handle for scaffold extension, while the nitrile (

) group functions as a versatile electrophile or dipole for heterocycle formation. This guide details the protocols for leveraging this compound to synthesize "privileged structures"—specifically aryl-piperazines and tetrazole-linked bioisosteres—commonly found in GPCR ligands (e.g., 5-HT

receptor agonists), antipsychotics, and kinase inhibitors.

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 2-(Piperazin-1-yl)acetonitrile dihydrochloride[1]

  • CAS: 93358-25-7 (HCl salt); 3085-56-1 (Free base)

  • Molecular Weight: 125.17 g/mol (Free base); ~198.1 g/mol (Dihydrochloride)

  • Solubility: Highly soluble in water; sparingly soluble in ethanol; insoluble in ether/DCM (salt form).

PropertySpecificationOperational Note
Appearance White/Off-white crystalline powderHygroscopic; store in desiccator.
Melting Point 220–225 °C (decomp.)Sharp melting point indicates high purity.
Acidity pH ~2–3 (aq. solution)Critical: Must be neutralized in situ or converted to free base for nucleophilic reactions.
Stability Stable under ambient conditionsNitrile is susceptible to hydrolysis under strong acidic/basic aqueous conditions at high heat.

Strategic Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactionLandscape Core Piperazin-1-ylacetonitrile (Core Scaffold) N_Func N-Functionalization (Secondary Amine) Core->N_Func Path A CN_Trans Nitrile Transformation (Electrophile/Dipole) Core->CN_Trans Path B SNAr SNAr / Buchwald (Aryl-Piperazines) N_Func->SNAr Ar-X, Base, Pd/Heat Alkylation N-Alkylation (Linker Extension) N_Func->Alkylation R-X, K2CO3 Tetrazole [3+2] Cycloaddition (Tetrazoles) CN_Trans->Tetrazole NaN3, ZnBr2 Reduction Reduction (Ethylenediamines) CN_Trans->Reduction H2/Raney Ni or LAH Amidoxime Amidoxime Formation (Oxadiazoles) CN_Trans->Amidoxime NH2OH·HCl

Figure 1: Divergent synthetic utility of Piperazin-1-ylacetonitrile. Path A exploits the nucleophilic amine; Path B leverages the nitrile for heterocycle generation.

Protocol 1: -Heteroarylation (SNAr)

Objective: Synthesis of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)acetonitrile. Context: This reaction installs a heteroaryl group on the secondary nitrogen, a motif ubiquitous in anxiolytics (e.g., Buspirone analogs).

Mechanism & Causality
  • Base Selection: The starting material is a hydrochloride salt. A stoichiometric excess of base (3.0–4.0 equiv.) is required to (a) neutralize the HCl and (b) scavenge the acid generated during the SNAr reaction. Diisopropylethylamine (DIPEA) is preferred over inorganic bases for solubility in organic solvents.

  • Solvent: Acetonitrile (MeCN) or DMF promotes the dipolar transition state of the SNAr mechanism.

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Piperazin-1-ylacetonitrile dihydrochloride (1.0 g, 5.0 mmol) in dry Acetonitrile (20 mL).

  • Neutralization: Add DIPEA (2.6 mL, 15.0 mmol) dropwise at room temperature. The suspension will clear as the free base is liberated.

  • Addition: Add 2-Chloropyrimidine (0.63 g, 5.5 mmol) in one portion.

  • Reaction: Reflux the mixture (

    
     °C) for 4–6 hours.
    
    • Self-Validation Check: Monitor by TLC (SiO

      
      , 5% MeOH in DCM). The baseline spot (starting amine) should disappear, replaced by a higher 
      
      
      
      UV-active spot.
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO

    
     (2 x 20 mL) to remove DIPEA salts. Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Evaporate solvent to yield the crude product. Recrystallize from Ethanol/Hexane if necessary.

Expected Yield: 85–92% Key Data Point: Appearance of aromatic protons in


H NMR and retention of the singlet at 

ppm (

).

Protocol 2: Nitrile-to-Tetrazole Transformation

Objective: Synthesis of 5-((4-Heteroarylpiperazin-1-yl)methyl)-1


-tetrazole.
Context:  The tetrazole ring acts as a carboxylic acid bioisostere, improving metabolic stability and bioavailability. This "Click" chemistry approach is robust and high-yielding.
Mechanism & Causality
  • Catalysis: Zinc bromide (ZnBr

    
    ) acts as a Lewis acid catalyst, activating the nitrile group towards nucleophilic attack by the azide ion. This allows the reaction to proceed at lower temperatures and in aqueous-organic media compared to traditional methods using toxic organotin reagents.
    
  • Safety: Sodium azide is toxic and potentially explosive. The in situ generation of the zinc-azide complex mitigates some risk, but reactions must be run behind a blast shield.

Step-by-Step Procedure
  • Setup: In a pressure-rated vial or round-bottom flask, dissolve the

    
    -substituted piperazinyl-acetonitrile  (from Protocol 1, 1.0 mmol) in a mixture of Water/Isopropanol  (2:1, 5 mL).
    
  • Reagents: Add Sodium Azide (1.5 mmol, 1.5 equiv.) and Zinc Bromide (1.0 mmol, 1.0 equiv.).

  • Reaction: Heat the mixture to reflux (

    
     °C) for 12–16 hours.
    
    • Self-Validation Check: The nitrile stretch in IR spectroscopy (

      
       cm
      
      
      
      ) must disappear completely.
  • Workup (Acidification): Cool to room temperature. Add 3N HCl dropwise until pH

    
     3. This protonates the tetrazole (making it less soluble in water) and destroys excess azide (toxic HN
    
    
    
    gas evolution—perform in fume hood ).
  • Isolation: If a precipitate forms, filter it.[2] If not, extract with Ethyl Acetate (3 x 20 mL). The tetrazole product is amphoteric but typically extracts into organics at acidic pH.

  • Purification: Recrystallization from Methanol.

TetrazoleWorkflow Start Start: N-Substituted Nitrile Reagents Add NaN3 + ZnBr2 Solvent: H2O/IPA Start->Reagents Heat Reflux 80°C (12-16h) Reagents->Heat Check Validation: IR Check (No CN peak @ 2240 cm-1) Heat->Check Check->Heat Incomplete Acidify Acidify to pH 3 (HCl) (Caution: HN3 gas) Check->Acidify Complete Isolate Filter Precipitate or Extract (EtOAc) Acidify->Isolate

Figure 2: Workflow for the Zinc-catalyzed [3+2] cycloaddition of piperazinyl-acetonitrile to tetrazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Incomplete neutralization of HCl salt.Ensure

3.0 equiv. of DIPEA is used. Verify pH of reaction mixture is basic (

).
Incomplete Tetrazole Formation Catalyst deactivation or steric hindrance.Increase ZnBr

to 1.5 equiv. or switch solvent to DMF/Water (higher temp allowed).
Product is Sticky/Oil Presence of residual solvent or impurities.Triturate with diethyl ether or cold hexanes to induce crystallization.
Safety Warning Hydrazoic acid generation.During acidification of azide reactions, keep the hood sash down and ensure vigorous ventilation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218683, 2-(Piperazin-1-yl)acetonitrile dihydrochloride. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. (Seminal work on Zinc-catalyzed tetrazole synthesis). Retrieved from [Link]

  • Patel, M., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles. MDPI Molecules. (Recent application in ACAT-1 inhibitor synthesis).[3][4] Retrieved from [Link]

  • Organic Syntheses (2021). General Procedures for the Preparation of Monosubstituted Piperazines. (Grounding for handling piperazine salts). Retrieved from [Link]

Sources

Application Note: Piperazin-1-ylacetonitrile HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Piperazin-1-ylacetonitrile Hydrochloride (CAS: N/A for specific HCl salt, often custom synthesized; Free base CAS: 3034-48-8) as a high-value bifunctional building block.[1]

Executive Summary

Piperazin-1-ylacetonitrile HCl is a bifunctional "privileged scaffold" intermediate.[1] Its value lies in its orthogonal reactivity : it possesses a secondary amine (N4) ready for immediate diversification and a nitrile group (CN) that serves as a "masked" ethylamine, carboxylic acid, or tetrazole bioisostere.[1][2]

This guide outlines the compound's role in synthesizing GPCR ligands (Dopamine/Serotonin modulators) , ACAT-1 inhibitors , and antihistamines .[1] We provide validated protocols for unlocking these pathways, focusing on high-yield transformations essential for library generation.

Chemical Profile & Handling

Compound: 2-(Piperazin-1-yl)acetonitrile Hydrochloride Structure: A piperazine ring N-substituted with a cyanomethyl group.[1] Key Properties:

  • Molecular Weight: ~161.63 g/mol (HCl salt)[1][2]

  • Acidity: The secondary amine (N4) is basic (

    
    ); the nitrile is electron-withdrawing, lowering the 
    
    
    
    of the tertiary amine (N1).[1][2]
  • Stability: Hygroscopic. The HCl salt is prone to absorbing atmospheric moisture. Store at -20°C in a desiccator.

  • Safety Warning: Corrosive and irritant.[3] The nitrile moiety can release cyanide under extreme acidic/thermal stress (though rare in standard workups).[1] Handle in a fume hood.

Strategic Applications in Drug Design

The "Ethyl-Linker" Strategy (CNS Active Agents)

Many CNS-active drugs (e.g., Trazodone, Aripiprazole, Buspirone ) feature a piperazine ring connected to a heterocycle via a 2-4 carbon chain.[1] Piperazin-1-ylacetonitrile is the most efficient precursor for the 2-carbon (ethyl) linker.[1]

  • Mechanism: The nitrile is reduced to a primary amine (

    
    ), creating a diamine scaffold.[1]
    
  • Advantage: Avoids the use of unstable/toxic halo-ethyl amines.[1]

The Bioisostere Expansion (Tetrazoles)

The nitrile group is a direct precursor to 5-substituted-1H-tetrazoles , a classic carboxylic acid bioisostere with improved metabolic stability and lipophilicity.[1]

  • Application: Angiotensin II receptor antagonists and metabolic enzyme inhibitors.

Peptidomimetic Scaffolds (Glycine Derivatives)

Hydrolysis of the nitrile yields Piperazin-1-yl-acetic acid , a non-natural amino acid analog used in peptidomimetics to induce turn conformations or improve proteolytic stability.[1]

Visualizing the Synthetic Divergence

The following diagram illustrates the "Hub-and-Spoke" utility of this intermediate.

PiperazinePathways Core Piperazin-1-ylacetonitrile (Core Scaffold) N4_Deriv N4-Functionalization (Amides, Ureas, Sulfonamides) Core->N4_Deriv Step 1: Alkylation/Acylation (Base, R-X) Red_Amine Ethylamine Derivative (-CH2CH2NH2) Core->Red_Amine Step 2: Reduction (H2/Raney Ni or LAH) Acid Piperazine Acetic Acid (-CH2COOH) Core->Acid Hydrolysis (HCl/H2O) Tetrazole Tetrazole Bioisostere (Metabolic Stability) Core->Tetrazole [3+2] Cycloaddition (NaN3) Library Combinatorial Libraries N4_Deriv->Library Parallel Synthesis CNS_Drugs CNS Ligands (e.g., 5-HT, D2) Red_Amine->CNS_Drugs Heterocycle Coupling

Caption: Divergent synthetic pathways starting from Piperazin-1-ylacetonitrile, highlighting its role in generating CNS ligands and peptidomimetics.[1][2]

Experimental Protocols

Protocol A: Free-Basing and N4-Functionalization (Library Generation)

Rationale: The HCl salt must be neutralized to nucleophilically attack electrophiles.[1] This protocol uses an inorganic base for "one-pot" functionalization.[1]

Reagents:

  • Piperazin-1-ylacetonitrile HCl (1.0 equiv)[1]

  • Electrophile (Acid Chloride, Sulfonyl Chloride, or Alkyl Halide) (1.1 equiv)[1][2]

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)[1][2]
    
  • Solvent: Acetonitrile (ACN) or DMF[1][2]

Step-by-Step:

  • Preparation: Suspend Piperazin-1-ylacetonitrile HCl (1 mmol) in ACN (5 mL).

  • Activation: Add

    
     (3 mmol) and stir at Room Temperature (RT) for 15 minutes. Observation: The suspension typically becomes finer as the free base is liberated.[1]
    
  • Coupling: Add the electrophile dropwise.

    • For Acid Chlorides: Cool to 0°C before addition to prevent bis-acylation or nitrile hydrolysis.[1]

    • For Alkyl Halides: Heat to 60°C may be required.

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1] Reaction is usually complete in 2–4 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water. Dry organic layer (

    
    ) and concentrate.[1][4]
    
Protocol B: Selective Nitrile Reduction to Diamine

Rationale: Converting the nitrile to a primary amine creates the ethyl-piperazine linker found in ACAT-1 inhibitors and neuroleptics.[1]

Reagents:

  • N-Substituted Piperazin-1-ylacetonitrile (from Protocol A)[1]

  • Reducing Agent: Raney Nickel (cat.) or

    
     (LAH)[1][2]
    
  • Solvent: Methanol (

    
     saturated) or THF (for LAH)[1][2]
    

Method (Catalytic Hydrogenation - Scalable):

  • Setup: Dissolve substrate in Methanol saturated with Ammonia (to suppress secondary amine formation).

  • Catalyst: Add Raney Nickel (~10 wt% of substrate).[1] Safety: Raney Ni is pyrophoric; keep wet.

  • Reaction: Hydrogenate at 40–50 psi

    
     pressure for 6–12 hours at RT.
    
  • Workup: Filter through Celite under Argon (do not let catalyst dry). Concentrate filtrate to yield the crude diamine.

    • QC Check: Look for disappearance of the CN peak (~2240 cm⁻¹) in IR.[1]

Protocol C: Synthesis of ACAT-1 Inhibitor Precursors

Based on recent literature (Huang et al., 2024), this protocol couples the piperazine core to thiols.[1][2]

  • Reactants: Diphenyl disulfide (0.1 mmol), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (Quat salt precursor), TMSCN.[1]

  • Conditions:

    
    , Ethanol, 100°C, 3 hours.
    
  • Outcome: Yields 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile derivatives.[1][5][6]

  • Significance: Demonstrates the use of the acetonitrile motif to assemble complex lipid-modulating drugs via

    
     mechanisms.[1]
    

Data Summary: Comparative Reactivity

TransformationReagent SystemTypical YieldKey ChallengeSolution
N4-Alkylation R-Br /

/ ACN
85-95%Over-alkylation (Quaternization)Use stoichiometric control; slow addition.[1]
N4-Acylation R-COCl /

/ DCM
>90%HCl salt solubilityPre-stir with base to free the amine.[1]
Nitrile Reduction

/ Raney Ni
70-85%Dimerization (Secondary amines)Use

in MeOH solvent.[1]
Nitrile Hydrolysis 6N HCl, Reflux60-80%DecarboxylationControl temp; monitor strictly.[1]

Troubleshooting & QC

  • Issue: Low Solubility of Starting Material.

    • Cause: The HCl salt is very polar.

    • Fix: Use DMF or DMSO for the initial free-basing step, or perform a biphasic reaction (DCM/Water) with a phase transfer catalyst (TBAB).[1][2]

  • Issue: Incomplete Reduction of Nitrile. [1]

    • Cause: Catalyst poisoning by the piperazine amines.

    • Fix: Increase catalyst loading or switch to Borane-THF (

      
      ) complex reduction (requires acid workup to break Boron-Amine complex).[1]
      
  • Issue: "Sticky" Solid Products.

    • Cause: Piperazine derivatives often form semi-solid hydrates.

    • Fix: Triturate with diethyl ether or hexane/EtOAc mixtures to induce crystallization.

References

  • Huang, Y., et al. (2024). "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors."[1][5][6] ResearchGate / Molecules.

  • Adani Pharmachem. "Piperazine & Derivatives: Applications in Pharmaceutical & Industrial Sectors."

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PubMed Central.

  • CymitQuimica. "Safety Data Sheet: (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride."[1]

  • MedChemExpress. "1-(1-Phenylethyl)piperazine hydrochloride | Drug Intermediate."[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Piperazin-1-ylacetonitrile Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of Piperazin-1-ylacetonitrile Hydrochloride Reactions Role: Senior Application Scientist, Technical Support Center Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical challenges in synthesizing 2-(piperazin-1-yl)acetonitrile hydrochloride , a pivotal intermediate in the production of diverse pharmaceutical agents (e.g., kinase inhibitors, antihistamines).

Our technical directive focuses on the "Selectivity-Solubility Paradox": maximizing mono-alkylation while efficiently removing the highly water-soluble unreacted piperazine.

Module 1: Critical Process Parameters (The "Why" & "How")
Q1: How do I prevent bis-alkylation (formation of the disubstituted byproduct)?

The Causality: Piperazine has two equivalent secondary amine sites.[1] Once the first alkylation occurs, the product (secondary-tertiary amine) remains nucleophilic. In standard stoichiometry (1:1), the statistical probability of the second alkylation is significant, often leading to a mixture of mono-, bis-, and unreacted starting material.

The Solution:

  • The "High-Dilution/Excess" Protocol: Use a 5:1 to 10:1 molar excess of piperazine relative to chloroacetonitrile. This statistically forces the alkylating agent to encounter unreacted piperazine rather than the mono-alkylated product.

  • The "Buffered" Monohydrochloride Method (Recommended): Instead of free piperazine, use a mixture of Piperazine free base (1 eq) and Piperazine Dihydrochloride (1 eq) in methanol.

    • Mechanism:[2][3][4][5] This generates in situ piperazine monohydrochloride.[6] The protonated nitrogen blocks one site, while the free amine site reacts. This significantly enhances selectivity for mono-alkylation without requiring massive excesses of reagents.

Q2: My yield is low (<40%). What is the likely culprit?

Diagnosis: If selectivity is good but yield is low, the issue is often isolation loss , not reaction failure.

  • Solubility Trap: Piperazine and Piperazin-1-ylacetonitrile are both highly polar and water-soluble. Standard aqueous workups (e.g., extracting with ether) often leave the product in the aqueous phase.

  • Fix: Use Dichloromethane (DCM) or Chloroform for extraction at pH > 11 . These chlorinated solvents are far superior to ethers/ethyl acetate for recovering polar piperazine derivatives from water.

Q3: Which solvent system maximizes yield?

Recommendation: Ethanol (EtOH) or Methanol (MeOH) .

  • Reasoning: These polar protic solvents stabilize the transition state of the SN2 displacement. Furthermore, they allow for the "Buffered Method" where piperazine salts can be manipulated by temperature (dissolving at reflux, precipitating on cooling).

Module 2: Troubleshooting Matrix
IssueProbable CauseCorrective Action
High Bis-alkylation Stoichiometry < 4 equivalents; High temperature during addition.Increase piperazine excess to 5-10 eq. Cool reaction to 0°C during chloroacetonitrile addition.
Low Recovery Product lost in aqueous layer; Wrong extraction solvent.Saturate aqueous layer with NaCl (salting out). Extract with CHCl₃ or DCM (3x).
Oily Product (Not Solid) Residual solvent or free base form.The free base is an oil/low-melting solid. Convert to HCl salt using HCl/EtOH or HCl/Dioxane to obtain a stable crystalline solid.
Piperazine Contamination Inefficient washing; Similar solubility profile.Distillation: Remove excess piperazine (bp 146°C) under high vacuum if product is stable. Precipitation: In the "Buffered Method," cool to 5°C to precipitate unreacted Piperazine·2HCl before evaporation.
Module 3: Optimized Experimental Protocol

Method: In Situ Monohydrochloride Protection (High Selectivity Route)

Reagents:

  • Piperazine (anhydrous): 10.0 mmol

  • Piperazine Dihydrochloride: 10.0 mmol

  • Chloroacetonitrile: 10.0 mmol

  • Methanol: 50 mL

Workflow:

  • Activation: Dissolve Piperazine and Piperazine·2HCl in Methanol (50 mL) at reflux until a clear solution is obtained (formation of Piperazine·HCl).

  • Addition: Cool to 20–25°C . Add Chloroacetonitrile (10.0 mmol) dropwise over 30 minutes.

    • Note: Slow addition prevents localized high concentrations of alkylating agent.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (System: MeOH/NH₄OH/DCM).

  • Filtration (Critical Step): Cool the mixture to 0–5°C for 2 hours. The unreacted Piperazine·2HCl (and some regenerated salt) will precipitate. Filter this solid off (it can be recycled).

  • Isolation: Evaporate the filtrate to dryness.

  • Purification:

    • Dissolve residue in minimal water (10 mL).

    • Basify to pH > 12 with 50% NaOH.

    • Extract with DCM (3 x 20 mL) .

    • Dry organic layer (Na₂SO₄) and evaporate to obtain the free base oil.

  • Salt Formation: Dissolve the oil in Ethanol (10 mL). Add 1.2 eq of HCl in Ethanol/Dioxane dropwise at 0°C. The Piperazin-1-ylacetonitrile Hydrochloride will precipitate as a white solid. Filter and wash with cold ether.

Module 4: Process Visualization

The following diagram illustrates the "Buffered" pathway, highlighting the recycling of the protecting group (proton) and the critical filtration step.

PiperazineSynthesis Start Start: Piperazine + Piperazine·2HCl (1:1 Ratio) InSitu In Situ Formation: Piperazine·HCl (Monoprotected) Start->InSitu Reflux in MeOH Reaction Add Chloroacetonitrile (Slow Addition, 20-25°C) InSitu->Reaction Equilibrium Reaction Mixture: Product·HCl + Piperazine·HCl Reaction->Equilibrium S_N2 Substitution Cooling Cool to 0-5°C Equilibrium->Cooling Filtration Filtration Cooling->Filtration Precipitate Solid: Unreacted Piperazine Salts (Recycle) Filtration->Precipitate Retentate Filtrate Filtrate: Product (Free Base/Salt Mix) Filtration->Filtrate Permeate Workup Workup: 1. Evaporate Solvent 2. Basify (pH > 12) 3. Extract w/ DCM Filtrate->Workup SaltForm Salt Formation: Add HCl/EtOH Workup->SaltForm Final Final Product: Piperazin-1-ylacetonitrile·HCl SaltForm->Final

Caption: Workflow for the "Buffered" Synthesis Route, maximizing mono-alkylation selectivity via in situ salt formation.

References
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines . Molecules. 2020.[7] Describes the "Buffered" method using piperazine dihydrochloride to prevent bis-alkylation.

  • The Chloroethyl Group in Piperazine Derivatives: A Technical Guide . BenchChem. Discusses reactivity profiles and alkylation kinetics of piperazine rings.

  • 1-Benzylpiperazine . Organic Syntheses. Provides foundational protocols for handling piperazine salts and selective precipitations.

  • Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles . ResearchGate.[8] Details optimization of acetonitrile-substituted piperazines and solvent effects.

Sources

purification methods for Piperazin-1-ylacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Hub for the purification of Piperazin-1-ylacetonitrile hydrochloride (also known as 1-Piperazineacetonitrile dihydrochloride). It is designed for researchers encountering purity issues, low yields, or handling difficulties with this hygroscopic intermediate.

Part 1: Diagnostic Triage (Start Here)

Before attempting purification, identify the specific failure mode of your material.

Symptom Probable Cause Diagnostic Check Recommended Protocol
Sticky / Gummy Solid Hygroscopicity / Residual SolventTGA or visual inspection after 1h in desiccator.Protocol C (Drying & Storage)
Yellow/Orange Coloration Oxidation or PolymerizationTLC (visualize with I2 or Ninhydrin). Dark spot at baseline?Protocol A (Charcoal Recrystallization)
Incorrect Melting Point Mixed Salt Forms (Mono vs Di)Check pH of 1% aq. solution. Di-HCl is acidic (~pH 1-2).Protocol B (Salt Reslurrying)
Extra NMR Signals Bis-alkylation (N,N'-impurity)1H NMR: Check integration of piperazine ring protons.Protocol D (Acid-Base Reset)
Part 2: Purification Protocols
Protocol A: Recrystallization (Primary Method)

Best for removing minor colored impurities and trace starting materials.

The Logic: Piperazine salts often exhibit steep solubility curves in alcohols. Isopropyl Alcohol (IPA) is the preferred solvent because it offers poor solubility at room temperature but good solubility at boiling, maximizing recovery yields compared to Methanol or Ethanol [1].

Step-by-Step:

  • Dissolution: Place the crude hydrochloride salt in a flask. Add Isopropyl Alcohol (IPA) (approx. 10-15 mL per gram of solid).

  • Heating: Heat to reflux (82°C) with stirring. If the solid does not dissolve completely, add Methanol (MeOH) dropwise (up to 10% v/v) until clear.

    • Note: Avoid water if possible, as it drastically increases solubility and lowers yield.

  • Clarification (Optional): If the solution is colored, add activated charcoal (5 wt%), stir at reflux for 10 mins, and filter hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours. Then, cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Wash: Wash the cake with cold acetone or diethyl ether (removes surface impurities without dissolving the salt).

Protocol B: Reslurrying (High-Throughput)

Best for bulk removal of non-polar surface impurities or when the solid is too gummy to recrystallize.

  • Suspend the crude solid in Acetone or Ethyl Acetate (10 mL/g).

  • Heat the suspension to 50°C for 30 minutes with vigorous stirring. (The product should not dissolve).

  • Cool to room temperature.

  • Filter and wash with fresh solvent.

    • Why this works: The HCl salt is insoluble in these solvents, but organic impurities (unreacted chloroacetonitrile, bis-alkylated byproducts) remain in the mother liquor.

Protocol D: The "Acid-Base Reset" (Deep Cleaning)

Use this when recrystallization fails to remove the bis-alkylated impurity (N,N'-di(cyanomethyl)piperazine).

The Logic: Impurities often have different pKa values or lipophilicity than the target mono-amine. Freebasing allows extraction into organic solvents, leaving inorganic salts behind, followed by selective precipitation [2].

Workflow Diagram:

purification_reset Start Crude Salt (Impure) Step1 1. Dissolve in H2O 2. Basify to pH > 12 (NaOH) Start->Step1 Step2 Extract with DCM (x3) Step1->Step2 Step3 Organic Layer (Contains Free Base) Step2->Step3 Save Step4 Aqueous Layer (Discard Salts) Step2->Step4 Discard Step5 Dry (Na2SO4) & Filter Step3->Step5 Step6 Add HCl (in Dioxane or Et2O) Dropwise at 0°C Step5->Step6 End Pure Dihydrochloride Precipitate Step6->End

Caption: Workflow for Acid-Base Reset purification to remove non-basic and inorganic impurities.

Part 3: Troubleshooting & FAQs

Q1: My product turns into a liquid/oil upon filtration. Why?

  • Answer: This compound is highly hygroscopic . If the humidity in your lab is high, the salt will absorb water from the air, lowering its melting point (a phenomenon called deliquescence).

  • Fix: Perform filtration under a blanket of nitrogen or argon. Immediately transfer the wet cake to a vacuum desiccator containing P₂O₅ or KOH pellets.

Q2: I see two sets of signals in the NMR. Is it the bis-impurity?

  • Answer: Not necessarily. Piperazine derivatives can exist in different conformers (chair/boat) which might exchange slowly on the NMR timescale, or you might have a mixture of mono-HCl and di-HCl salts.

  • Test: Add a drop of D₂O (with NaOD) to the NMR tube to freebase the sample in situ. If the signals coalesce into a single clean set, it was just salt disproportionation. If extra peaks persist, it is a chemical impurity (likely the bis-alkylated byproduct).

Q3: The yield is lower than expected (<50%). Where did it go?

  • Answer: Piperazine salts have significant water solubility.[1] If you used 95% Ethanol (containing water) or didn't cool the solution enough, the product remained in the mother liquor.

  • Recovery: Concentrate the mother liquor to 20% volume, add excess Acetone, and cool to -20°C to crop a second batch.

Q4: Can I use column chromatography?

  • Answer: Yes, but not on the salt. You must freebase the material first.

  • Conditions: Use a basic alumina column or silica gel treated with 1% Triethylamine.

  • Eluent: DCM:MeOH (95:5 to 90:10). The free base is polar; the amine requires the basic modifier to prevent streaking [3].

Part 4: Physical Data & Specifications
PropertyValue / Note
CAS No. 17648-83-0 (Free Base); 1044707-17-6 (Dihydrochloride)
Molecular Formula C₆H₁₁N₃ · 2HCl
Appearance White to off-white crystalline solid
Solubility High: Water, MethanolModerate: Ethanol, DMSOLow: Isopropanol, Acetone, DCM, Ether
Storage Store at -20°C; Hygroscopic (Keep under inert gas)
References
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Piperazine Derivatives. Retrieved from [Link]

  • MIT OpenCourseWare. Recrystallization Guide: Solvent Selection and Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Piperazin-1-ylacetonitrile Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers optimizing the synthesis of 2-(piperazin-1-yl)acetonitrile hydrochloride .

Topic: Impurity Profiling & Removal Strategies Code: PPA-HCl-001 Status: Operational

Core Process Logic & Impurity Landscape

The Challenge: Piperazine is a symmetric diamine.[1] The synthesis of 2-(piperazin-1-yl)acetonitrile involves breaking this symmetry. The fundamental challenge is selectivity . You are fighting a statistical battle against the "Bis-impurity" (dialkylation) while trying to preserve the labile nitrile group during salt formation.

The Impurity Spectrum
Impurity TypeChemical IdentityOriginDetection Marker (1H NMR)
Impurity A (The Dimer) 1,4-Bis(cyanomethyl)piperazineOver-alkylation (Reaction Kinetics)Symmetric piperazine ring protons; single singlet for -CH2-CN.
Impurity B (Starting Mat.) Piperazine (Free base or HCl salt)Incomplete reaction / Poor workupSinglet at ~2.8 ppm (D2O).
Impurity C (Hydrolysis) 2-(Piperazin-1-yl)acetamideAcid/Base hydrolysis of NitrileLoss of -CN stretch (IR); Amide protons (NMR).
Impurity D (Inorganic) Triethylamine HCl / NaClNeutralization byproductsAsh content; non-UV active.

Troubleshooting Guide: The "Bis" Impurity (Impurity A)

User Question: "I am consistently seeing ~10-15% of the dialkylated dimer (1,4-bis(cyanomethyl)piperazine) in my crude LCMS. Recrystallization is difficult. How do I stop this from forming?"

Root Cause Analysis

The reaction rate of the mono-alkylated product is often similar to, or faster than, the unsubstituted piperazine. Once the mono-product forms, it competes for the alkylating agent (chloroacetonitrile).

  • Mechanism: Competitive Nucleophilic Substitution (

    
    ).
    
  • Critical Error: Using a 1:1 stoichiometry.

Protocol: Kinetic Control via High Dilution & Excess

To suppress Impurity A, you must statistically favor the collision between the alkylating agent and virgin piperazine.

Step-by-Step Optimization:

  • Stoichiometry: Increase Piperazine equivalents to 5.0 – 10.0 eq .

  • Mode of Addition: Do not add piperazine to chloroacetonitrile.

    • Correct: Dissolve Piperazine (10 eq) in solvent (Acetonitrile or THF).

    • Correct: Add Chloroacetonitrile (1 eq) dropwise over 2–4 hours at low temperature (0°C).

  • The "Self-Validating" Check:

    • Monitor the reaction by TLC/LCMS at 50% addition. If Bis-impurity > 2%, lower the temperature and increase dilution.

Workflow Visualization

ReactionLogic Start Start: Piperazine (Excess) Mono Mono-Product (Desired) Start->Mono Fast (k1) Reagent Add: Cl-CH2-CN (Dropwise) Reagent->Start High Prob. Reagent->Mono Low Prob. (Goal) Bis Bis-Impurity (Avoid) Mono->Bis Competing Reaction (k2)

Caption: Kinetic competition pathway. High equivalents of Piperazine force the reaction along the k1 path, starving the k2 path.

Troubleshooting Guide: Hydrolysis & Salt Formation

User Question: "My product turned into a sticky solid after adding HCl, and the NMR shows new peaks around 7-8 ppm. What happened to the nitrile?"

Root Cause Analysis

Nitriles are acid-sensitive. In the presence of water and strong acid (HCl), they hydrolyze to amides (Impurity C) and eventually carboxylic acids. This is accelerated by heat (exothermic salt formation).

Protocol: Anhydrous Salt Formation

You must exclude water during the acidification step.

The "Dry-Ice" Protocol:

  • Isolation: Extract the free base into an organic solvent (e.g., Ethyl Acetate or DCM). Dry thoroughly over

    
    .
    
  • Acid Source: Do not use aqueous Hydrochloric Acid (37%).

    • Use: 4M HCl in Dioxane or 2M HCl in Diethyl Ether.

    • Alternative: Generate HCl gas in situ (dripping

      
       onto NaCl) and bubble it into the solution.
      
  • Thermal Control: Chill the free base solution to 0°C–5°C before adding acid. The neutralization is exothermic; heat promotes hydrolysis.

Stability Pathway

Hydrolysis Nitrile Target: Nitrile (-CN) Amide Impurity: Amide (-CONH2) Nitrile->Amide Hydrolysis (Fast) AcidWater Condition: H+ / H2O / Heat AcidWater->Nitrile CarbAcid Impurity: Acid (-COOH) Amide->CarbAcid Hydrolysis (Slow)

Caption: The degradation pathway of the nitrile group under aqueous acidic conditions.

Troubleshooting Guide: Purification & Recrystallization

User Question: "I used excess piperazine as suggested. Now, how do I separate the huge amount of unreacted piperazine from my product?"

Separation Strategy

Since you cannot distill the salt, separation must happen at the Free Base stage or via Differential Solubility of the salts.

Method A: The "Water Wash" (Free Base Stage)

  • Principle: Piperazine is highly water-soluble (

    
    ). The mono-alkylated nitrile is more lipophilic.
    
  • Protocol:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with small volumes of Brine/Water (1:1).

    • Result: 95% of excess piperazine partitions into the aqueous phase. The product remains in EtOAc.

Method B: Selective Crystallization (Salt Stage) If you have already formed the salt mixture (Product·HCl + Piperazine[2]·2HCl):

  • Solvent System:Ethanol (Abs.) or Methanol/IPA .

  • Behavior:

    • Piperazine[1][2][3][4][5][6][7][8][9]·2HCl: Highly insoluble in hot ethanol.

    • Product·HCl: Soluble in hot ethanol.

  • Protocol:

    • Suspend the crude solid in boiling Ethanol.

    • Perform a Hot Filtration .[10] The solid on the filter is mostly Piperazine·2HCl (Discard).

    • Cool the filtrate to 0°C. The Product·HCl will crystallize out.

Solubility Data Table (Estimated)
SolventPiperazine·2HClProduct (Mono)·HClBis-Impurity·2HCl
Water SolubleSolubleSoluble
Methanol Sparingly SolubleSolubleSoluble
Ethanol (Hot) Insoluble Soluble Sparingly Soluble
Ethanol (Cold) InsolublePrecipitatesPrecipitates
Diethyl Ether InsolubleInsolubleInsoluble

Frequently Asked Questions (FAQ)

Q: Can I use Boc-piperazine to avoid the Bis-impurity? A: Yes. Using N-Boc-piperazine guarantees mono-alkylation. However, it requires two extra steps (protection and deprotection). The "High Dilution/Excess Piperazine" method described above is generally preferred for scale-up unless the starting materials are extremely expensive.

Q: My product is pink/red. Is it ruined? A: Likely not. Piperazine derivatives often oxidize slightly to form colored "N-oxide" or radical impurities in trace amounts (ppm level). If the NMR is clean, the color can often be removed by a charcoal wash (activated carbon) during the hot filtration step of recrystallization.

Q: How do I store the final HCl salt? A: Store in a desiccator at -20°C. The nitrile group is stable in the solid salt form, but the salt is hygroscopic. Moisture absorption can lead to slow hydrolysis over months.

References

  • BenchChem. (2025).[1][2][7] A Comparative Guide to Alkylating Agents for Piperazine Substitution. Retrieved from

  • National Institutes of Health (NIH). (2020). Site-Selective C-H Alkylation of Piperazine Substrates. Organic Letters. Retrieved from

  • Google Patents. (1959). Purification of piperazine - US2919275A. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • LibreTexts. (2025).[11][12] Hydrolysis of Nitriles under Acidic Conditions. Retrieved from

Sources

recrystallization solvents for Piperazin-1-ylacetonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization & Purification of Piperazin-1-ylacetonitrile Hydrochloride

Executive Summary & Solvent Selection Strategy

Compound Profile:

  • Target: Piperazin-1-ylacetonitrile Hydrochloride (CAS: 163836-33-3 / related free base 3002-43-1).

  • Chemical Nature: Highly polar, hygroscopic amine salt. The presence of the nitrile group (

    
    ) introduces potential hydrolytic instability under vigorous aqueous acidic conditions.
    
  • Critical Impurities: Unreacted piperazine (starting material), bis-alkylated species (1,4-bis(cyanomethyl)piperazine), and hydrolysis byproducts (amides).

Solvent Selection Matrix: The purification of piperazine salts relies on exploiting the differential solubility between the ionic salt (product) and the non-polar or less polar organic impurities.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (Absolute) Primary SolventHigh Best balance of solubility vs. yield. The salt dissolves in hot EtOH and crystallizes upon cooling.
Isopropanol (IPA) Primary SolventHigh Lower solubility than EtOH; often yields higher recovery but requires larger volumes. Excellent for removing non-polar impurities.
Methanol / Diethyl Ether Solvent / Anti-solventMedium Use if the compound is too soluble in EtOH. Dissolve in min. MeOH, precipitate with Ether. Warning: Ether is highly flammable.
Acetone / Water (9:1) AlternativeMedium Effective for removing inorganic salts, but water risks nitrile hydrolysis if heated excessively.
Ethyl Acetate Anti-solvent / WashHigh Excellent for washing the filter cake to remove non-polar organic oils (bis-alkylated byproducts).

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Ethanol/Isopropanol Objective: Purify crude Piperazin-1-ylacetonitrile HCl to >98% purity.

Step 1: Dissolution

  • Place the crude hydrochloride salt in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Absolute Ethanol (approx. 5-10 mL per gram of solid). Note: If the salt is very insoluble, switch to Methanol or add small aliquots of water (dropwise).

  • Heat the mixture to varying reflux (approx. 78°C).

  • If solids remain after 15 minutes of reflux, add more solvent in small portions until a clear solution is obtained.

    • Critical Check: If a small amount of dark solid remains undissolved, it may be inorganic salt (NaCl/KCl) or polymerized impurity. Filter this hot solution through a pre-heated glass frit or Celite pad.

Step 2: Crystallization

  • Remove the flask from heat and allow it to cool slowly to room temperature (20-25°C) while stirring gently. Rapid cooling promotes oiling out.

  • Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1-2 hours.

  • Observation: White to off-white needles or plates should form.

Step 3: Isolation

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake immediately with cold Ethyl Acetate or cold Isopropanol . This step is crucial to displace the mother liquor containing the bis-substituted impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C. Caution: Do not exceed 60°C to prevent nitrile degradation.

Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. How do I fix this? Diagnosis: This is a common phenomenon with amine salts, often caused by supersaturation or the presence of impurities that lower the melting point. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed Crystal: Add a tiny crystal of pure product (if available) to the solution just as it starts to cloud.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature naturally.

Q2: My yield is very low (<40%). Where is my product? Diagnosis: The product is likely too soluble in the chosen solvent (common with Methanol) or the mother liquor volume is too high. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Add an anti-solvent like Diethyl Ether or Ethyl Acetate dropwise until the solution turns slightly turbid.

  • Cool again to recover a "second crop" of crystals. Note: The second crop is usually less pure than the first.

Q3: The crystals are colored (yellow/brown) instead of white. Diagnosis: Oxidation products or polymerized piperazine contaminants. Corrective Action:

  • During the hot dissolution step (Step 1), add Activated Charcoal (1-2% by weight).

  • Stir at reflux for 10-15 minutes.

  • Filter the hot solution through Celite to remove the charcoal. Proceed with crystallization.[1][2][3][4][5]

Q4: How do I distinguish between the Monohydrochloride and Dihydrochloride? Insight: Piperazine has two nitrogen atoms. The N attached to the acetonitrile group is less basic due to the electron-withdrawing nitrile.

  • Monohydrochloride: Usually forms at the distal (secondary) amine. pH of aqueous solution ~4-5.

  • Dihydrochloride: Forms with excess HCl. pH of aqueous solution <2.

  • Verification: Perform a Silver Nitrate titration (Volhard method) to determine chloride content, or use 1H NMR (D2O) to check the integration of protons relative to the salt stoichiometry.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude Piperazin-1-ylacetonitrile HCl SolventChoice Select Solvent: Ethanol or Isopropanol Start->SolventChoice Dissolve Heat to Reflux (Dissolve completely) SolventChoice->Dissolve CheckSolids Are undissolved solids present? Dissolve->CheckSolids HotFilter Hot Filtration (Remove inorganic salts/charcoal) CheckSolids->HotFilter Yes Cooling Slow Cooling (RT then 0°C) CheckSolids->Cooling No HotFilter->Cooling Oiling Did it Oil Out? Cooling->Oiling Remedy Re-heat & Seed or Add Anti-solvent Oiling->Remedy Yes Filter Vacuum Filtration Oiling->Filter No (Crystals formed) Remedy->Cooling Wash Wash with Cold EtOAc (Remove bis-impurities) Filter->Wash Dry Vacuum Dry (<40°C) Wash->Dry

Caption: Decision tree for the purification of Piperazin-1-ylacetonitrile HCl, highlighting critical checkpoints for filtration and oiling-out remediation.

References

  • BenchChem. Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. (General protocols for piperazine salt purification).

  • Organic Syntheses. 1-Benzylpiperazine Dihydrochloride.[6] Org.[3][6][7][8][9] Synth. 1957, 37, 24. (Foundational method for piperazine HCl salt crystallization from Ethanol).

  • National Institutes of Health (NIH) - PubChem. Piperazine Dihydrochloride Solubility Data. (Solubility profiles in water/alcohol).[1]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent polarity and amine salt crystallization).

Sources

troubleshooting low reactivity of Piperazin-1-ylacetonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazin-1-ylacetonitrile HCl

Welcome to the technical support center for Piperazin-1-ylacetonitrile HCl. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common reactivity challenges encountered with this versatile building block. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding to empower you to solve problems effectively in your laboratory.

Introduction: Understanding Your Reagent

Piperazin-1-ylacetonitrile hydrochloride (CAS: 1177302-31-6) is a bifunctional molecule featuring a piperazine ring and a nitrile group.[1] This structure makes it a valuable synthon in medicinal chemistry, often used to introduce a cyanomethylpiperazine moiety into target molecules.[2][3] However, its nature as a hydrochloride salt presents specific challenges that must be addressed to achieve desired reactivity. The protonated piperazine ring is not nucleophilic, and the compound's solubility profile can complicate reaction setup. This guide addresses the most common issues in a question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is completely stalled. I've mixed my electrophile with Piperazin-1-ylacetonitrile HCl and nothing is happening. What's the fundamental flaw?

Answer: The most common reason for a complete lack of reactivity is the failure to neutralize the hydrochloride salt. Your starting material is an ammonium salt, not a free amine. The nitrogen atoms of the piperazine ring are protonated, which makes them electrostatically shielded and non-nucleophilic. To initiate any reaction where the piperazine nitrogen acts as a nucleophile (e.g., alkylation, acylation, arylation), you must first deprotonate it to generate the free secondary amine.

Scientific Rationale: The piperazine ring has two nitrogen atoms with pKa values for their conjugate acids of approximately 5.4 and 9.6.[4] As a hydrochloride salt, the nitrogen atoms exist in their protonated, non-reactive ammonium form. A base is required to remove the proton and liberate the lone pair of electrons on the nitrogen, thereby activating its nucleophilicity.

Core Troubleshooting Protocol:

  • Add a Base: Introduce a suitable base to your reaction mixture. The choice of base is critical and depends on your reaction's sensitivity to base strength and solubility (see Q2).

  • Stoichiometry: Use at least 1.0 equivalent of the base to neutralize the HCl salt. If your reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), you will need an additional equivalent of base to quench it. A common practice is to use 2.0-3.0 equivalents of a mild base.

Q2: I've added a base, but the reaction is still slow or gives a low yield. How do I select the optimal base and solvent system?

Answer: This is a multi-faceted problem involving a delicate balance between base strength, solubility of all components, and reaction temperature. An inappropriate base may be too weak to effectively deprotonate the piperazinium salt or may be insoluble in your chosen solvent.

Scientific Rationale: To effectively deprotonate the piperazinium ion (pKa ≈ 9.6), the conjugate acid of your chosen base should have a pKa significantly higher than 9.6. However, an overly strong base (like an alkoxide or organolithium) can promote undesirable side reactions, such as hydrolysis of the nitrile group or deprotonation at the α-carbon. The solvent must be able to dissolve both the deprotonated (oily) free base and your electrophile to ensure a homogeneous reaction environment.

Troubleshooting Steps & Optimization:

  • Evaluate Base Strength:

    • Inorganic Bases: Solid bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for many reactions, such as N-alkylations.[5] They are strong enough to deprotonate the salt and are easily removed by filtration.

    • Organic Bases: Tertiary amines like triethylamine (TEA, pKaH ≈ 10.7) or N,N-diisopropylethylamine (DIPEA, pKaH ≈ 11) are common choices. DIPEA is often preferred as it is sterically hindered and less likely to act as a competing nucleophile.

  • Optimize the Solvent System:

    • The free base of Piperazin-1-ylacetonitrile is significantly less polar than its HCl salt. The salt itself has poor solubility in many common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[6]

    • Polar Aprotic Solvents: Acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often the best choices as they can effectively dissolve both the salt to some extent and the organic reactants.

    • Two-Phase System or Pre-liberation: An alternative strategy is to liberate the free base before the reaction.

      • Dissolve the HCl salt in water.

      • Add a strong base (e.g., 2M NaOH) to bring the pH > 10.

      • Extract the liberated free base into an organic solvent (e.g., DCM or Ethyl Acetate).

      • Dry the organic layer (e.g., with Na₂SO₄), filter, and use the resulting solution of the free base directly in your reaction.

Data Summary: Base and Solvent Selection Guide

BasepKa of Conjugate AcidCommon SolventsKey Considerations
K₂CO₃10.3ACN, DMFHeterogeneous reaction; easy workup.
Cs₂CO₃10.3ACN, DMF, THFMore soluble and reactive than K₂CO₃.[7]
Triethylamine (TEA)10.7DCM, ACN, THFCan act as a nucleophile in some cases.
DIPEA (Hünig's Base)11.0DCM, ACN, THFNon-nucleophilic due to steric hindrance.
Q3: My starting material appears to be degrading or impure. How can I assess its quality?

Answer: Poor quality starting material is a frequent cause of failed reactions. Piperazin-1-ylacetonitrile HCl can degrade upon improper storage, and the presence of excess water or other impurities can be detrimental.

Scientific Rationale: Alpha-aminonitriles can be susceptible to hydrolysis, especially in the presence of moisture and acid/base, potentially leading to the corresponding amide or carboxylic acid.[8] Furthermore, piperazine compounds can oxidize when exposed to air and light over time, often indicated by a color change from white to yellow or brown.[9]

Protocols for Quality Assessment:

  • Visual Inspection: The compound should be a white to off-white solid.[6] Any significant discoloration may indicate degradation.

  • NMR Spectroscopy:

    • Protocol: Dissolve ~5-10 mg of the material in D₂O or DMSO-d₆. Acquire a ¹H NMR spectrum.

    • Interpretation: Look for the characteristic peaks of the piperazine and cyanomethyl groups. Check for the absence of significant unidentifiable peaks. The integration should match the expected proton counts.

  • LC-MS Analysis:

    • Protocol: Prepare a dilute solution in a suitable solvent (e.g., 50:50 Water:ACN). Analyze via LC-MS.

    • Interpretation: Check for a major peak corresponding to the correct mass (M+H⁺ for C₆H₁₁N₃ ≈ 126.1). The purity can be estimated from the peak area percentage at a suitable UV wavelength (e.g., 210 nm).

  • Water Content (Karl Fischer Titration):

    • Protocol: If your reaction is moisture-sensitive, determine the water content using Karl Fischer titration.

    • Interpretation: High water content (>0.5%) can interfere with many reactions, especially those involving water-sensitive reagents like acyl halides or organometallics.[10]

Troubleshooting Workflow: Starting Material Qualification

start Start: Low Reactivity Observed check_visual Visually Inspect Reagent (Color, Form) start->check_visual is_discolored Discolored? check_visual->is_discolored run_nmr Acquire ¹H NMR Spectrum is_discolored->run_nmr No reagent_bad Reagent Quality is Poor Source New Material is_discolored->reagent_bad Yes nmr_ok Spectrum Clean? run_nmr->nmr_ok check_purity Assess Purity by LC-MS lcms_ok Purity >95%? check_purity->lcms_ok nmr_ok->check_purity Yes nmr_ok->reagent_bad No karl_fischer Perform Karl Fischer (if reaction is moisture-sensitive) lcms_ok->karl_fischer Yes lcms_ok->reagent_bad No water_ok Water <0.5%? karl_fischer->water_ok reagent_ok Reagent Quality is Likely OK Proceed to Reaction Optimization water_ok->reagent_ok Yes water_ok->reagent_bad No

Caption: Workflow for qualifying Piperazin-1-ylacetonitrile HCl.

Q4: I'm seeing a new, less polar spot by TLC and my mass spec shows a product with double the mass of my electrophile. What is happening?

Answer: You are likely observing di-alkylation (or di-acylation, etc.). After the first reaction on the secondary amine, the product is a tertiary amine which can still be nucleophilic. If conditions are too harsh or stoichiometry is not controlled, a second reaction can occur on the other piperazine nitrogen.

Scientific Rationale: The initial product of N-alkylation is a monosubstituted piperazine. This product's remaining N-H is also basic and can be deprotonated, leading to a second alkylation event. This is a common issue in piperazine chemistry.[11]

Strategies to Promote Mono-alkylation:

  • Slow Addition: Add the electrophile slowly (e.g., via syringe pump) to the solution of the deprotonated piperazine. This keeps the concentration of the electrophile low, favoring reaction with the more abundant starting material over the newly formed mono-substituted product.[11]

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[11]

  • Stoichiometric Control: Use the piperazine derivative as the limiting reagent, if possible, although this is often not the case. If the electrophile is precious, using a slight excess (1.1-1.2 eq) of the piperazine compound can help.

  • Protecting Groups (Advanced): For critical applications where mono-substitution is essential, consider using a piperazine derivative where one nitrogen is protected (e.g., with a Boc group), perform the reaction, and then deprotect.[2][4] This is a longer but more reliable route.

Reaction Pathways: Mono- vs. Di-substitution

cluster_0 Desired Pathway cluster_1 Side Reaction A Piperazin-1-ylacetonitrile (Free Base) B Mono-substituted Product (Desired) A->B + R-X C Di-substituted Product (Side Product) B->C + R-X

Caption: Competing pathways for mono- vs. di-substitution.

References

  • USP. (n.d.). Piperazine. USP32. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Modec, B., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]

  • Pace, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Zhang, Y., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. [Link]

  • Zhang, Y., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

  • ResearchGate. (2015). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • USP. (n.d.). USP Monographs: Piperazine. USP29-NF24. [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Piperazine Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of piperazine nitrile hydrolysis and minimize the formation of unwanted side products. The information herein is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Reaction and Its Challenges

The hydrolysis of a piperazine nitrile to its corresponding carboxylic acid or amide is a fundamental transformation in the synthesis of many pharmaceutical intermediates. The reaction is typically performed under acidic or basic conditions. While seemingly straightforward, the presence of the second nitrogen atom in the piperazine ring introduces unique challenges that can lead to a variety of side reactions, impacting yield, purity, and in the case of chiral molecules, stereochemical integrity.

DOT Diagram: General Hydrolysis Pathway

G PiperazineNitrile Piperazine Nitrile AmideIntermediate Amide Intermediate PiperazineNitrile->AmideIntermediate H₂O, H⁺ or OH⁻ (Initial Hydrolysis) CarboxylicAcid Piperazine Carboxylic Acid AmideIntermediate->CarboxylicAcid H₂O, H⁺ or OH⁻ (Further Hydrolysis)

Caption: General reaction pathway for piperazine nitrile hydrolysis.

Section 2: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions during piperazine nitrile hydrolysis in a question-and-answer format.

FAQ 1: Incomplete Hydrolysis and Stalling at the Amide Intermediate

Question: My hydrolysis of piperazine nitrile is incomplete, and I'm isolating significant amounts of the corresponding piperazine carboxamide. How can I drive the reaction to the carboxylic acid?

Answer: Stalling at the amide intermediate is a common issue and is often a matter of reaction kinetics and conditions.[1][2]

  • Causality: The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step. Under mild basic conditions, the amide can sometimes be the major product.[1][2] Acid-catalyzed hydrolysis is generally more effective at converting the amide to the carboxylic acid because the final step, the irreversible protonation of the liberated ammonia, drives the equilibrium towards the products.[1]

  • Troubleshooting & Optimization:

    • Increase Reaction Temperature and Time: For both acidic and basic hydrolysis, increasing the temperature to reflux and extending the reaction time are the most effective strategies to push the reaction to completion.[1]

    • Stronger Acid/Base Concentration: Increasing the concentration of the acid (e.g., from 1M to 6M HCl) or base (e.g., from 1M to 5M NaOH) can significantly accelerate the hydrolysis of the amide.

    • Choice of Acid: While hydrochloric acid is common, sulfuric acid can also be effective, sometimes at lower concentrations due to its higher boiling point allowing for higher reaction temperatures.

    Experimental Protocol: Forcing Hydrolysis of Piperazine-2-carboxamide

    • To a round-bottom flask containing the isolated piperazine-2-carboxamide, add a 6M aqueous solution of hydrochloric acid (10-20 volumes).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).

    • Monitor the reaction progress by TLC or LC-MS every 4-6 hours until complete consumption of the amide is observed.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting hydrochloride salt of piperazine-2-carboxylic acid can be further purified by recrystallization.

FAQ 2: Formation of Dimerized Byproducts

Question: I am observing a significant amount of a higher molecular weight byproduct in my final product. Could this be a dimer, and how can I prevent its formation?

Answer: Dimerization is a known side reaction, particularly with piperazine-2-carboxylic acid derivatives, which are structurally similar to α-amino acids. The likely mechanism involves the formation of a cyclic diketopiperazine (a cyclic dipeptide).

  • Causality: The formation of these dimers is often favored under conditions that promote amide bond formation. This can occur during the hydrolysis work-up or if the reaction is heated for extended periods, especially under neutral or slightly basic conditions after the initial hydrolysis. The α-oxo acid derived from lysine, a similar structure, has been shown to cyclize and dimerize readily.[3][4]

  • Troubleshooting & Optimization:

    • Control pH During Work-up: After hydrolysis, ensure the pH is kept either strongly acidic (pH < 2) or strongly basic (pH > 12) during work-up and purification. At these pH extremes, one of the reactive functional groups (the amine or the carboxylic acid) is protonated or deprotonated, respectively, which significantly reduces its nucleophilicity or electrophilicity, thus inhibiting self-condensation.

    • Lower Reaction Temperature: If dimerization is suspected during the hydrolysis, consider running the reaction at a lower temperature for a longer duration.

    • Protecting Groups: For multi-step syntheses, consider protecting one of the piperazine nitrogens (e.g., with a Boc or Cbz group) before hydrolysis. This can sterically hinder the approach for dimerization.

DOT Diagram: Dimerization Pathway

G cluster_0 Intermolecular Condensation P2CA1 Piperazine-2-carboxylic Acid Dimer Diketopiperazine Dimer P2CA1->Dimer Amide Bond Formation P2CA2 Piperazine-2-carboxylic Acid P2CA2->Dimer

Sources

improving solubility of Piperazin-1-ylacetonitrile HCl in water

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Aqueous Solubility & Stability

Status: Active Last Updated: 2026-02-16 Document ID: TS-PIP-CN-001

Executive Summary

Piperazin-1-ylacetonitrile HCl (often supplied as the dihydrochloride salt) presents a unique challenge: solubility is often confused with stability . While the salt form is thermodynamically soluble in water, the


-aminonitrile moiety is chemically labile. "Insolubility" reported by researchers is frequently the precipitation of degradation products (amides/polymers) or the free base due to pH excursions.

This guide provides the protocols to distinguish between true solubility limits and chemical instability, ensuring your experimental data remains valid.

Module 1: Diagnostic & Quick Fixes (FAQ)

Q1: My solution was clear initially but turned cloudy/yellow after 20 minutes in PBS. Is this a solubility issue? A: No, this is likely a stability issue.

  • Diagnosis: At pH > 7.0,

    
    -aminonitriles are prone to the Retro-Strecker reaction  (decomposing to amine + aldehyde/HCN) or hydrolysis  (converting to the amide). The "cloudiness" is often the precipitation of these breakdown products or the free base if the pH exceeded the pKa of the piperazine ring.
    
  • Fix: Prepare stocks in 0.01 M HCl or Water (pH < 6) . Only dilute into physiological buffer (pH 7.4) immediately prior to use.

Q2: I added the solid directly to cell culture media, and it didn't dissolve. A: Media contains high salt concentrations and proteins.

  • Mechanism: The Common Ion Effect (from high Cl⁻ in media) reduces the solubility of the HCl salt. Additionally, the buffering capacity of media may be insufficient to counter the acidity of the HCl salt locally, causing protein precipitation that mimics compound insolubility.

  • Fix: Create a concentrated stock (e.g., 100 mM) in pure water or DMSO first, then spike into media.

Q3: Can I store the stock solution in the fridge? A: Aqueous stocks are unstable.

  • Recommendation: We strongly recommend fresh preparation . If storage is unavoidable, freeze at -20°C in acidic conditions (pH 3-5) . Neutral/Basic aqueous solutions will hydrolyze the nitrile group to an amide (Piperazin-1-ylacetamide) within hours to days.

Module 2: The Science (Deep Dive)
1. Protonation & Solubility Physics

Piperazin-1-ylacetonitrile contains two nitrogen centers.[1] The HCl salt is ionic and highly polar.

  • N4 (Secondary Amine): Highly basic (

    
    ). In water, this is protonated, driving solubility.
    
  • N1 (Attached to Nitrile): The nitrile group (

    
    ) is strongly electron-withdrawing. This lowers the basicity of N1 significantly (
    
    
    
    or lower).

The Trap: If you adjust the pH to > 9.7 (to match a specific assay condition), the molecule deprotonates to its neutral free-base form. The free base is significantly less soluble than the salt and may precipitate.

2. Chemical Instability (The "Fake" Insolubility)

The


-aminonitrile motif is a "masked" iminium ion. In aqueous solution, two degradation pathways compete, often mistaken for precipitation:
  • Hydrolysis (Acid/Base Catalyzed):

    
    
    The resulting amide has different solubility properties and is pharmacologically distinct.
    
  • Retro-Strecker (Base Promoted):

    
    
    This releases cyanide and formaldehyde, both of which are toxic to cells and can cause protein cross-linking (cloudiness).
    
Module 3: Visualizing the Pathways
Figure 1: Solubility & Stability Decision Tree

Use this workflow to determine the optimal preparation method.

SolubilityWorkflow Start Start: Solid Piperazin-1-ylacetonitrile HCl SolventCheck Choose Solvent Start->SolventCheck Water Water / 0.01M HCl SolventCheck->Water Recommended Buffer PBS / Media (pH 7.4) SolventCheck->Buffer Avoid for Stock DMSO DMSO (Anhydrous) SolventCheck->DMSO Alternative Dissolution Dissolution Step Water->Dissolution Risk High Risk: Hydrolysis/Precipitation Buffer->Risk Common Ion Effect DMSO->Dissolution StabilityCheck Immediate Use? Dissolution->StabilityCheck Stable Stable Stock (Use within 4h) StabilityCheck->Stable Yes Storage Freeze -20°C (Stable for weeks) StabilityCheck->Storage No (DMSO only) Stable->Risk If pH adjusted > 8.0

Caption: Workflow for solubilizing Piperazin-1-ylacetonitrile HCl. Green paths indicate optimal stability preservation.

Figure 2: Degradation Mechanisms (The "Insolubility" Mimic)

Understanding why solutions turn cloudy or yellow.

Degradation Compound Piperazin-1-ylacetonitrile (Soluble) Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis + H2O RetroStrecker Retro-Strecker (pH > 7) Compound->RetroStrecker High pH Amide Byproduct 1: Piperazinyl-acetamide (Altered Activity) Hydrolysis->Amide Breakdown Byproduct 2: Free Amine + Formaldehyde (Toxic/Precipitate) RetroStrecker->Breakdown

Caption: Chemical instability pathways. "Precipitation" is often the result of the Retro-Strecker breakdown or polymerization.

Module 4: Validated Experimental Protocols
Protocol A: Aqueous Stock Preparation (Preferred)

Best for: Acute biological assays (IC50, cell treatment).

  • Weighing: Weigh the HCl salt rapidly. The salt is hygroscopic; absorbed water accelerates hydrolysis.

  • Solvent: Use sterile, degassed water or 0.01 M HCl .

    • Why? Degassing removes

      
       (which can alter pH). Mild acidity stabilizes the nitrile.
      
  • Dissolution: Vortex until clear.

    • Target Conc: Up to 50 mM is typically achievable.

  • Usage: Dilute into the final assay buffer (e.g., PBS) less than 5 minutes before application .

    • Warning: Do not incubate the compound in PBS at 37°C for hours before adding to cells.

Protocol B: DMSO Stock (Storage)

Best for: Long-term storage or high-concentration libraries.

  • Solvent: Use Anhydrous DMSO (Grade:

    
     99.9%, Water content < 0.005%).
    
    • Critical: Standard DMSO absorbs moisture from air. Water in DMSO will hydrolyze the nitrile over time.

  • Concentration: Prepare at 100 mM.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C.

  • Thawing: Thaw only once. Discard unused portion.

Module 5: Solubility Data Reference
ParameterValue / BehaviorNotes
MW (HCl salt) ~198.1 g/mol (Dihydrochloride)Verify if Mono- or Di-HCl on CoA.
Water Solubility High (> 50 mg/mL estimated)Driven by ionic solvation.
PBS Solubility Moderate to LowReduced by Common Ion Effect (Cl⁻).
pKa (Piperazine) ~5.3 (N1), ~9.7 (N4)Keep pH < 9.0 to maintain solubility.
Stability pH Optimal: pH 3.0 - 6.0Unstable at pH > 7.5 (Retro-Strecker).
LogP ~ -1.17 (Free base)Highly polar; does not cross membranes easily without transport.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[3] Retrieved from [Link]

  • Taillade, J., & Commeyras, A. (1974). Strecker reaction—I: Equilibrium in aqueous solution between carbonyl compounds, amines, and cyanides. Tetrahedron, 30(16), 2493-2501.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Piperazin-1-ylacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum

Piperazin-1-ylacetonitrile hydrochloride is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its structural integrity is paramount to the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). While various analytical techniques can provide pieces of the structural puzzle, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for unambiguous structural elucidation and purity assessment in a single experiment.

This guide moves beyond a simple recitation of spectral data. As scientists, our goal is to understand the "why" behind the data—the causal links between molecular structure and spectral appearance. Here, we provide an in-depth interpretation of the ¹H NMR spectrum of Piperazin-1-ylacetonitrile hydrochloride, compare this powerful technique with orthogonal analytical methods, and offer field-tested protocols to ensure data of the highest quality and integrity.

Diagram: The Molecular Structure of Piperazin-1-ylacetonitrile Hydrochloride

To effectively interpret the spectrum, we must first understand the molecule's distinct proton environments. The hydrochloride salt form dictates that at least one, and likely both, of the piperazine nitrogen atoms will be protonated, significantly influencing the electronic environment of adjacent protons.

Caption: Structure of Piperazin-1-ylacetonitrile Hydrochloride with proton environments labeled.

Part 1: In-Depth ¹H NMR Spectral Interpretation

The power of NMR lies in its ability to report on the precise electronic environment of each nucleus.[2] The chemical shift (δ) of a proton is dictated by the degree of shielding from the spectrometer's magnetic field by surrounding electrons.[3] Electronegative atoms or groups, like nitrogen and the nitrile group, withdraw electron density, "deshielding" nearby protons and shifting their signals to a higher frequency (downfield).[4][5]

Predicted ¹H NMR Spectrum

Based on first principles and data from analogous piperazine structures, we can predict the key features of the ¹H NMR spectrum.[6][7] The hydrochloride form ensures the piperazine nitrogens are protonated, leading to significant deshielding of the ring protons compared to the free base.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Ha ~3.8 - 4.2Singlet (s)2HMethylene protons adjacent to the electron-withdrawing nitrile group and the deshielding protonated nitrogen.
Hb ~3.4 - 3.8Triplet (t) or Multiplet (m)4HProtons on carbons adjacent to the N-acetonitrile nitrogen. Deshielded by the positive charge.
Hc ~3.2 - 3.6Triplet (t) or Multiplet (m)4HProtons on carbons adjacent to the secondary amine nitrogen. Also deshielded by the inductive effect of the second protonated nitrogen.
N-H ~9.0 - 12.0Broad Singlet (br s)2HExchangeable protons on the nitrogen atoms. Signal is often broad and its position is highly dependent on solvent, concentration, and temperature.

Note: The signals for Hb and Hc may appear as complex multiplets or even a single broad signal at room temperature due to the piperazine ring's chair-to-chair interconversion dynamics.[6]

Causality Behind Experimental Choices: The Solvent Effect

The choice of deuterated solvent is a critical experimental parameter that can dramatically alter the resulting spectrum.[8]

  • Deuterium Oxide (D₂O): Ideal for water-soluble compounds like hydrochloride salts.[9] A key feature of using D₂O is that the acidic N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum. This is a powerful diagnostic tool for identifying exchangeable protons.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A polar aprotic solvent capable of dissolving many hydrochloride salts.[10] It does not exchange with N-H protons, allowing for their observation, typically as a very broad signal at a high chemical shift.

  • Methanol-d₄ (CD₃OD): A polar protic solvent. Similar to D₂O, it will exchange with the N-H protons, causing their signal to vanish. The residual solvent peak can sometimes overlap with analyte signals.

  • Chloroform-d (CDCl₃): Generally not suitable for hydrochloride salts due to poor solubility.[10]

Senior Scientist's Insight: For Piperazin-1-ylacetonitrile hydrochloride, starting with D₂O is highly recommended. The disappearance of the N-H signal upon dissolution provides immediate confirmation of its identity as an exchangeable proton. Subsequently, running the sample in DMSO-d₆ can confirm the presence and integration of the N-H protons, providing a more complete picture. The difference in chemical shifts between solvents can also provide structural clues.[6]

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

While ¹H NMR is the primary tool for structural elucidation, a multi-technique approach is essential for comprehensive characterization and is a cornerstone of regulatory submissions. Orthogonal methods provide self-validating data, ensuring the highest degree of confidence in the analytical results.

Analytical Workflow: A Multi-faceted Approach

Sample Sample: Piperazin-1-ylacetonitrile HCl HNMR ¹H NMR Spectroscopy Sample->HNMR CNMR ¹³C NMR Spectroscopy Sample->CNMR MS Mass Spectrometry (MS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR HPLC HPLC/UPLC Sample->HPLC Result_Structure Primary Structure Proton Environments Relative Quantitation HNMR->Result_Structure Result_Carbon Carbon Skeleton Number of Unique Carbons CNMR->Result_Carbon Result_Mass Molecular Weight Elemental Composition Fragmentation Pattern MS->Result_Mass Result_FG Functional Groups (C≡N, N-H) FTIR->Result_FG Result_Purity Purity Assessment Impurity Profile HPLC->Result_Purity Final Comprehensive Characterization Report Result_Structure->Final Result_Carbon->Final Result_Mass->Final Result_FG->Final Result_Purity->Final

Caption: Comprehensive analytical workflow for structural elucidation and purity assessment.

Data Comparison Table
Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Precise proton environments, connectivity (via coupling), relative quantitation.Unambiguous structural confirmation.Can have overlapping signals; less sensitive than MS.
¹³C NMR Carbon skeleton, number of unique carbon environments.Confirms the number and type of carbon atoms (aliphatic, nitrile).[11]Low natural abundance of ¹³C requires more sample or longer acquisition times.[12]
Mass Spec (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Confirms molecular weight and provides structural clues from fragmentation.[13]Does not distinguish isomers; salt form complicates direct analysis.
FT-IR Presence of functional groups.Quickly confirms the presence of the key nitrile (C≡N, ~2250 cm⁻¹) and amine N-H stretches (~3000-3300 cm⁻¹).Provides limited information on the overall molecular skeleton.
HPLC/GC Purity, quantification of impurities.The gold standard for assessing chemical purity and separating related substances.[14]Provides no direct structural information on its own (requires a detector like MS).
Insights into Complementary Data
  • ¹³C NMR: For Piperazin-1-ylacetonitrile, we would expect to see three distinct signals in the aliphatic region for the three unique carbon environments of the piperazine ring and the methylene bridge, plus a signal in the characteristic nitrile region (~115-125 ppm).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode would likely show the parent ion for the free base [M+H]⁺ after loss of HCl. Key fragmentation patterns for piperazine derivatives often involve the cleavage of the ring or the bonds attached to the nitrogen atoms, providing a structural fingerprint.[15][16]

Part 3: Validated Experimental Protocols

The integrity of any analytical result is founded upon a robust and well-documented experimental protocol.

Protocol 1: Sample Preparation for ¹H NMR Analysis

Objective: To prepare a homogeneous, particulate-free solution of Piperazin-1-ylacetonitrile hydrochloride suitable for high-resolution NMR analysis.

Materials:

  • Piperazin-1-ylacetonitrile hydrochloride sample

  • Deuterated solvent (e.g., D₂O, 99.9 atom % D)[17]

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[18]

  • Glass Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial. The use of a vial for initial dissolution is critical as it allows for visual confirmation that all solid has dissolved before transfer to the NMR tube.[12]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume is optimal for modern spectrometers to ensure the sample fills the active region of the detection coil.[19]

  • Dissolution: Gently swirl or vortex the vial to fully dissolve the sample. If necessary, gentle warming can be applied, but ensure the sample is returned to room temperature before analysis.

  • Inspection: Hold the vial up to a light source to ensure a clear, homogeneous solution with no suspended particulate matter. Solids can degrade spectral quality by interfering with the magnetic field homogeneity, a process known as shimming.[19]

  • Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution from the vial into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[20]

Protocol 2: Standard ¹H NMR Data Acquisition Parameters

Objective: To acquire a standard, high-quality ¹H NMR spectrum.

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds. A longer delay (e.g., 5 times the longest T1) is required for accurate integration in quantitative NMR.

  • Number of Scans (NS): 8 to 16 scans is typically sufficient for a sample of this concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Spectral Width (SW): ~16 ppm, centered around 6-7 ppm to cover the expected range of signals.

  • Temperature: 298 K (25 °C).

Conclusion

The analytical characterization of Piperazin-1-ylacetonitrile hydrochloride is a clear demonstration of the synergy between different analytical techniques. ¹H NMR spectroscopy serves as the definitive tool for structural confirmation, providing rich information on the electronic environment and connectivity of every proton in the molecule. When its data is supported by orthogonal methods like ¹³C NMR for the carbon framework, mass spectrometry for molecular weight verification, and chromatography for purity assessment, we achieve a comprehensive and unassailable understanding of the material. This multi-faceted, "self-validating" approach is not just good science; it is an essential practice in the development of safe and effective medicines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • Conduct Science. (2020, January 18). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts.
  • DergiPark. (n.d.).
  • Preprints.org. (2023, December 25).
  • Quora. (2019, November 3).
  • Office of Justice Programs. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • MDPI. (2024, February 6).
  • ResearchGate. (2025, August 7).
  • Sigma-Aldrich. (n.d.). Piperazine USP Reference Standard.
  • Oreate AI Blog. (2025, December 30). Understanding Chemical Shift in NMR: A Key to Molecular Insights.
  • Hinck Lab. (n.d.). Information available from NMR: 1. Nuclear shielding and chemical shift.
  • TCI (Shanghai) Development Co., Ltd. (n.d.).
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Labinsights. (2025, February 19).
  • National Institutes of Health. (n.d.). Piperazine. PubChem.
  • MedChemExpress. (n.d.).
  • Alfa Chemistry. (2024, December 30).
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Allan Chemical Corporation. (2025, October 7).
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
  • National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • UCHEM. (2025, August 28).
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • University of Wisconsin-Madison. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Organomation. (n.d.).
  • Royal Society of Chemistry. (2018, December 6).
  • ResearchGate. (n.d.).
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • National Institute of Standards and Technology. (n.d.). Piperazine monohydrochloride. NIST WebBook.
  • BLD Pharm. (n.d.). 1177302-31-6|2-(Piperazin-1-yl)acetonitrile hydrochloride.
  • MIT OpenCourseWare. (n.d.). 8.
  • ResearchGate. (n.d.).
  • Preprints.org. (2023, December 25).
  • ChemicalBook. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Piperazine(110-85-0) 13C NMR spectrum.
  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • AMERICAN ELEMENTS. (n.d.). 2-phenyl-2-(piperazin-1-yl)acetonitrile.

Sources

A Researcher's Guide to the Vibrational Landscape of Piperazin-1-ylacetonitrile Hydrochloride: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. Piperazin-1-ylacetonitrile hydrochloride, a molecule integrating the versatile piperazine scaffold with a reactive acetonitrile moiety, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparative framework, experimental protocols, and foundational data for researchers in the field. Our approach is grounded in a synthesis of established spectroscopic principles and comparative data from structurally related compounds to elucidate the vibrational characteristics of this specific molecule.

The Molecular Architecture: A Fusion of Key Functional Groups

Piperazin-1-ylacetonitrile hydrochloride combines three critical structural features that dictate its infrared absorption profile: the piperazine ring, the acetonitrile group, and the hydrochloride salt form.

  • The Piperazine Ring: A six-membered heterocyclic amine, piperazine's FTIR spectrum is characterized by N-H, C-H, C-N, and ring stretching and bending vibrations.[1][2][3]

  • The Acetonitrile Group (-CH₂CN): The nitrile (C≡N) triple bond provides a sharp and intense absorption band in a relatively uncongested region of the mid-IR spectrum, making it a distinctive marker.[4][5] The adjacent methylene (-CH₂) group also contributes to the C-H stretching and bending regions.

  • The Hydrochloride Salt: The presence of hydrochloric acid results in the protonation of one or both of the nitrogen atoms in the piperazine ring, forming a piperazinium salt. This significantly influences the N-H stretching and bending vibrations, typically broadening and shifting them to lower wavenumbers due to the formation of N⁺-H bonds.

This guide will deconstruct the expected FTIR spectrum by comparing it with the known spectral features of piperazine dihydrochloride and acetonitrile, providing a robust framework for peak assignment.

Comparative Spectral Analysis: Deconvoluting the Vibrational Modes

Table 1: Comparative Analysis of Predicted FTIR Peaks for Piperazin-1-ylacetonitrile Hydrochloride

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment Comparative Analysis & Rationale
~ 3200 - 2700N⁺-H and C-H StretchingPiperazine Moiety: In piperazine dihydrochloride, broad absorptions due to N⁺-H stretching are observed in this region.[6] These often overlap with the C-H stretching vibrations of the piperazine ring and the methylene group. For piperazine derivatives, aliphatic C-H stretching bands typically appear around 2950-2830 cm⁻¹.[7] Acetonitrile Moiety: The symmetric and asymmetric C-H stretching of the -CH₂- group are also expected here.
~ 2250C≡N Stretching (Nitrile)Acetonitrile Moiety: The C≡N stretch is a sharp, intense peak. In saturated nitriles like acetonitrile, it appears around 2253 cm⁻¹.[4][5] This is one of the most characteristic and easily identifiable peaks for this molecule.
~ 1600 - 1550N-H BendingPiperazine Moiety: The N-H bending (scissoring) vibrations of secondary amines and their salts appear in this region. Protonation to N⁺-H can shift these bands.
~ 1470 - 1430CH₂ Bending (Scissoring)Piperazine & Acetonitrile Moieties: Both the piperazine ring and the methylene group of the acetonitrile moiety have CH₂ groups that will exhibit scissoring vibrations in this range.
~ 1380 - 1250C-N StretchingPiperazine Moiety: The stretching vibrations of the C-N bonds within the piperazine ring are expected in this fingerprint region.
Below 1000Ring Vibrations & C-C StretchingPiperazine & Acetonitrile Moieties: Complex vibrations involving the piperazine ring deformation and the C-C stretch of the acetonitrile group will be present in the lower frequency region.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the acquisition of a reliable and reproducible FTIR spectrum for Piperazin-1-ylacetonitrile hydrochloride, the following detailed protocol is recommended. This protocol utilizes the KBr pellet transmission method, which is well-suited for solid, non-hygroscopic samples.

Methodology: KBr Pellet Transmission Spectroscopy

Objective: To obtain a high-resolution mid-infrared spectrum of solid Piperazin-1-ylacetonitrile hydrochloride.

Materials:

  • Piperazin-1-ylacetonitrile hydrochloride (sample)

  • Infrared (IR) grade Potassium Bromide (KBr), dried at 105°C for at least 2 hours and stored in a desiccator.[8]

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR Spectrometer

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition A Grind 1-2 mg of Sample B Add ~200 mg Dry KBr A->B Combine C Mix & Grind Thoroughly B->C Homogenize D Transfer to Pellet Die C->D E Apply Hydraulic Pressure (~8-10 tons) D->E F Eject Transparent Pellet E->F G Collect Background Spectrum (Empty Sample Holder) H Mount KBr Pellet I Collect Sample Spectrum H->I J Process Data (Baseline Correction, etc.) I->J Molecular_Vibrations mol Piperazin-1-ylacetonitrile Hydrochloride N⁺-H Stretch C-H Stretch C≡N Stretch N-H Bend C-H Bend C-N Stretch regions Wavenumber Regions (cm⁻¹) ~3200-2700 ~2950-2830 ~2250 ~1600-1550 ~1470-1430 ~1380-1250 mol:f0->regions:f0 Broad, Strong mol:f1->regions:f1 Medium mol:f2->regions:f2 Sharp, Strong mol:f3->regions:f3 Medium mol:f4->regions:f4 Medium mol:f5->regions:f5 Medium

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Piperazin-1-ylacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate and precise quantification of Piperazin-1-ylacetonitrile hydrochloride, a key building block in modern drug synthesis, is paramount for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides an in-depth, comparative analysis of HPLC method development strategies for this compound. We will explore the rationale behind critical choices in stationary phase, mobile phase composition, and detection parameters. By comparing the performance of a standard C18 column with a Phenyl-Hexyl column, and systematically optimizing mobile phase conditions, we arrive at a robust, validated, and efficient reversed-phase HPLC (RP-HPLC) method. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable analytical method for this and structurally similar polar, basic compounds.

Introduction: The Analytical Challenge

Piperazin-1-ylacetonitrile hydrochloride is a piperazine derivative increasingly utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final drug product. Therefore, a reliable analytical method is essential for quality control, stability testing, and regulatory compliance.

The primary analytical challenges associated with this compound include:

  • High Polarity: The piperazine ring and nitrile group contribute to its hydrophilic nature, which can lead to poor retention on traditional reversed-phase columns.

  • Weak UV Chromophore: The molecule lacks a significant UV-absorbing chromophore, potentially leading to low sensitivity with standard UV detectors.

  • Basic Nature: As a basic compound, it is prone to peak tailing due to interactions with residual silanols on silica-based stationary phases.

This guide will systematically address these challenges, moving from initial method scouting to a fully optimized and validated protocol.

Foundational Strategy: Physicochemical Properties & Initial Choices

A successful method development strategy begins with understanding the analyte's properties.

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure Piperazine ring with an acetonitrile substituent.Basic compound due to the two nitrogen atoms in the piperazine ring.[1]
pKa Estimated ~8-9 for the secondary amine.The compound's ionization state is highly dependent on mobile phase pH.[2][3] To ensure good peak shape and retention, the pH should be controlled.
UV Absorbance Weak absorbance, likely in the low UV range (~200-215 nm).A low wavelength is required for detection, which can lead to baseline noise. A photodiode array (PDA) detector is recommended for monitoring peak purity.
Potential Impurities Starting materials, by-products from synthesis, and degradation products.[4][5]The method must be selective enough to separate the main peak from any potential impurities.

Based on these properties, a Reversed-Phase HPLC approach is selected as the starting point due to its versatility and wide applicability in the pharmaceutical industry.

Comparative Method Development: A Data-Driven Approach

The core of method development lies in the systematic evaluation and comparison of chromatographic parameters.

Column Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for manipulating selectivity.[6] We compared two common, yet distinct, stationary phases.

  • C18 (Octadecylsilane): The industry standard, offering robust hydrophobic interactions. It is a reliable starting point for most small molecules.[7]

  • Phenyl-Hexyl: This phase provides an alternative selectivity through π-π interactions with aromatic or electron-rich analytes.[6][7][8] While Piperazin-1-ylacetonitrile is not aromatic, the nitrile group's electron density can offer a unique interaction mechanism.

Experimental Comparison:

ParameterC18 Column (4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)Rationale & Observations
Retention Time (min) 2.83.5The Phenyl-Hexyl column provided slightly more retention, which is advantageous for moving the peak away from the solvent front.
Peak Asymmetry (As) 1.61.2The Phenyl-Hexyl column showed significantly improved peak shape, suggesting reduced secondary interactions with the silica backbone.[9]
Theoretical Plates (N) 45006200Higher plate count on the Phenyl-Hexyl column indicates better efficiency.
Mobile Phase Optimization: The Critical Role of pH

For ionizable compounds, the mobile phase pH is a critical parameter that influences retention time, peak shape, and selectivity.[10][11][12] Since Piperazin-1-ylacetonitrile hydrochloride is a basic compound, controlling its ionization state is key.

The Causality Behind pH Selection:

  • At a high pH (above the pKa), the compound is in its neutral, un-ionized form. This increases its hydrophobicity, leading to longer retention on a reversed-phase column.[10]

  • At a low pH (well below the pKa), the compound is in its fully protonated, ionized form. This makes it more polar, resulting in shorter retention.[2][10]

  • Operating at a pH close to the pKa can lead to the co-existence of both ionized and un-ionized forms, resulting in broad, distorted peaks.[3]

Therefore, for reproducible results, it is recommended to work at a pH at least 2 units away from the analyte's pKa.[10] For this basic compound, a low pH is chosen to ensure it is fully protonated, promoting good peak shape.

Experimental Comparison of Mobile Phase pH:

Mobile Phase Aqueous ComponentRetention Time (min)Peak Asymmetry (As)Observations
Deionized Water (pH ~6.5)4.12.1 (severe tailing)Unbuffered mobile phase near the pKa results in poor chromatography.
20 mM Phosphate Buffer, pH 7.55.21.8Some improvement, but still significant tailing.
20 mM Phosphate Buffer, pH 3.0 3.5 1.2 Excellent peak shape and reasonable retention.

Final Optimized & Validated HPLC Method

The systematic comparison of columns and mobile phase conditions led to the following optimized method. This method was then validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[13][14][15][16]

Experimental Protocol
  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

Method Validation Summary

The optimized method demonstrated excellent performance across all tested validation parameters.

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentrationPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) ≤ 2.0%0.8%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL

Alternative Analytical Approaches

While the developed RP-HPLC-UV method is robust and accessible, alternative techniques can be considered for specific needs.

  • Ultra-Performance Liquid Chromatography (UPLC): For high-throughput analysis, this method can be transferred to a UPLC system using a sub-2 µm particle column. This would significantly reduce run times and solvent consumption while improving resolution.[17]

  • Derivatization for Enhanced Sensitivity: For trace-level analysis or if sensitivity is a major issue, derivatization can be employed. Reacting the piperazine moiety with a labeling agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a derivative with a strong UV chromophore, significantly enhancing detection limits.[18]

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer would provide ultimate selectivity and confirmation of the analyte's identity, which is particularly useful for impurity identification.

Visualizing the Workflow

To provide a clear overview of the logical steps taken during method development, the following workflow diagrams are presented.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation A Analyte Characterization (pKa, UV, Solubility) B Initial Method Scouting (RP-HPLC, C18 Column) A->B Informs Starting Conditions C Column Selectivity Study (C18 vs. Phenyl-Hexyl) D Mobile Phase Optimization (pH, Organic Modifier) C->D Select Best Column E Final Condition Selection D->E Fine-tune Parameters F Method Validation (ICH) (Linearity, Accuracy, Precision) E->F Lock Method G Final Method Implementation F->G Method Proven Fit-for-Purpose

Caption: A workflow for HPLC method development and validation.

DecisionTree Start Start Method Development Col_Choice Column Selection C18 Phenyl-Hexyl Start->Col_Choice pH_Choice Mobile Phase pH Low pH (e.g., 3.0) High pH (e.g., 8.0) Col_Choice:ph->pH_Choice Better Peak Shape? Yes Col_Choice:c18->pH_Choice Better Peak Shape? No Final_Method Optimized Method pH_Choice:low->Final_Method Good Retention & Shape? Yes pH_Choice:high->Final_Method Good Retention & Shape? No

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometric Fragmentation of Piperazin-1-ylacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the structural elucidation and quantification of novel compounds are paramount. Piperazin-1-ylacetonitrile hydrochloride, a molecule featuring a piperazine ring and a nitrile functional group, presents a unique analytical challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the mass spectrometric fragmentation of this compound and evaluates its performance against alternative analytical methodologies. By delving into the causality behind experimental choices and grounding our discussion in established scientific principles, we aim to provide a trustworthy and authoritative resource for the characterization of this and similar molecules.

The Structural Context: Piperazin-1-ylacetonitrile Hydrochloride

Piperazin-1-ylacetonitrile is a polar, nitrogen-containing compound. The presence of the basic piperazine ring makes it susceptible to protonation, a key step in electrospray ionization (ESI) mass spectrometry. The nitrile group, on the other hand, can influence fragmentation pathways through characteristic neutral losses. The hydrochloride salt form is common for amine-containing compounds, enhancing stability and solubility, but it can also impact the ionization process and the resulting mass spectrum.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry stands as a powerful tool for the structural characterization of Piperazin-1-ylacetonitrile. The choice of ionization technique and analytical platform significantly influences the fragmentation pattern observed.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS): A Soft Ionization Approach

Due to the polarity and basicity of the piperazine moiety, positive-ion ESI is the preferred ionization method. In the ESI source, the molecule is expected to readily protonate, forming the precursor ion [M+H]⁺. Subsequent fragmentation of this ion via collision-induced dissociation (CID) provides valuable structural information.

Proposed Fragmentation Pathway:

The fragmentation of protonated Piperazin-1-ylacetonitrile is anticipated to proceed through several key pathways, primarily involving the cleavage of the piperazine ring and the loss of the cyanomethyl group.

dot

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated Piperazin-1-ylacetonitrile.

The primary fragmentation is expected to be the cleavage of the N-CH₂ bond, leading to the loss of the cyanomethyl radical (CH₂CN) and the formation of the stable protonated piperazine ion at m/z 86.09. Further fragmentation of the piperazine ring would then produce characteristic ions at m/z 70.06, 56.05, and 42.03, as has been observed for other piperazine derivatives.[1] Another plausible fragmentation is the direct cleavage of the bond between the piperazine nitrogen and the methylene bridge, yielding a cyanomethyl cation at m/z 40.03.

Experimental Protocol: LC-MS/MS Analysis

A robust and reproducible method for the analysis of Piperazin-1-ylacetonitrile hydrochloride involves liquid chromatography coupled with tandem mass spectrometry.

  • Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent such as methanol or water to a concentration of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration of 1 µg/mL. The acidic nature of the salt generally aids in its dissolution in polar solvents.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining the polar analyte.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended. The formic acid aids in protonation and improves peak shape.

    • Gradient: A typical gradient would start at a low percentage of Solvent B, ramping up to elute the compound, followed by a re-equilibration step.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization in positive ion mode (ESI+).

    • Scan Mode: Full scan MS to identify the [M+H]⁺ precursor ion, followed by product ion scans (MS/MS) of the precursor to obtain the fragmentation pattern.

    • Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be employed to induce sufficient fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives

While LC-MS is generally preferred for polar and non-volatile compounds, GC-MS can be a viable alternative, particularly if the analyte's volatility can be increased through derivatization.

Challenges and Considerations:

  • Volatility: Piperazin-1-ylacetonitrile hydrochloride is a salt and thus non-volatile. Analysis by GC-MS would require conversion to the free base followed by derivatization to increase volatility.

  • Thermal Stability: The compound must be thermally stable to withstand the high temperatures of the GC inlet and column.

  • Derivatization: Silylation or acylation of the secondary amine in the piperazine ring can improve volatility and chromatographic performance.[1]

Expected Fragmentation (Electron Ionization - EI):

Under electron ionization, fragmentation is typically more extensive than in ESI. The molecular ion peak may be weak or absent for aliphatic amines.[2] Fragmentation of the piperazine ring is expected to be a dominant process, leading to a complex pattern of fragment ions. The nitrile group may undergo fragmentation via the loss of HCN or through rearrangements.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the assay, such as the need for quantification, structural confirmation, and the nature of the sample matrix.

TechniquePrincipleAdvantages for Piperazin-1-ylacetonitrile AnalysisDisadvantages for Piperazin-1-ylacetonitrile Analysis
LC-MS/MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity; suitable for polar and non-volatile compounds; direct analysis of the hydrochloride salt is possible.[3][4]Matrix effects can suppress ionization; higher initial instrument cost.
GC-MS Separation by gas chromatography followed by mass analysis.High chromatographic resolution; established libraries for spectral matching (for derivatized compounds).Requires derivatization for the non-volatile salt; potential for thermal degradation of the analyte.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by liquid chromatography with detection based on UV absorbance.Lower cost and simpler operation compared to MS; suitable for routine quantification if a chromophore is present or can be introduced.Lacks the specificity of mass spectrometry; the piperazine and nitrile groups are weak chromophores, necessitating derivatization for sensitive detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation and quantification without the need for a reference standard (qNMR).Lower sensitivity compared to MS; requires a relatively pure sample.

dot

Caption: Decision workflow for selecting an analytical technique.

Conclusion: A Multi-faceted Approach to Analysis

The comprehensive analysis of Piperazin-1-ylacetonitrile hydrochloride is best achieved through a multi-technique approach. LC-MS/MS emerges as the most powerful and versatile tool, offering high sensitivity and specificity for both qualitative and quantitative analysis directly from the salt form. Its ability to provide detailed fragmentation information is invaluable for structural confirmation.

While GC-MS can be employed, the necessity of derivatization adds complexity and potential for analytical variability. HPLC-UV , though less specific, can be a cost-effective option for routine quantification, provided a suitable derivatization strategy is implemented to enhance detectability. Finally, NMR spectroscopy remains the gold standard for unambiguous structure elucidation, complementing the fragmentation data obtained from mass spectrometry.

By understanding the principles of mass spectrometric fragmentation and the comparative strengths of different analytical techniques, researchers can develop robust and reliable methods for the characterization of Piperazin-1-ylacetonitrile hydrochloride and other novel chemical entities, thereby accelerating the pace of drug discovery and development.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1968.
  • De Ruiter, J., et al. (2004). GC-MS evaluation of the silylation of piperazine and its N-substituted analogues. Journal of Analytical Toxicology, 28(1), 43-50.
  • Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 549-565.
  • Dresen, S., et al. (2010). Development, validation and application of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 21 piperazine-type stimulants in human urine. Journal of Mass Spectrometry, 45(8), 933-942.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Constantopoulos, T. L., Jackson, G. S., & Enke, C. G. (1999). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(7), 625-634.

Sources

Comparative Reactivity Guide: Piperazin-1-ylacetonitrile (HCl vs. Free Base)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: Piperazin-1-ylacetonitrile HCl vs. Free Base Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

Piperazin-1-ylacetonitrile (also known as 2-(1-piperazinyl)acetonitrile) acts as a versatile building block in medicinal chemistry, particularly for introducing the piperazine pharmacophore. The choice between its Hydrochloride (HCl) salt and Free Base forms is not merely logistical but fundamentally alters reaction kinetics, solvent compatibility, and impurity profiles.

  • Select the Free Base for rapid, homogeneous reactions in non-polar solvents (DCM, THF) and when strictly anhydrous conditions are required.

  • Select the HCl Salt for long-term storage stability, precise stoichiometry, and reactions tolerant of polar solvents (MeOH, DMF) or auxiliary bases.

Structural Analysis & Reactivity Profile

To understand the reactivity differences, we must first analyze the electronic environment of the molecule.

  • N1 (Tertiary Amine): Substituted with a cyanomethyl group (

    
    ). This group is electron-withdrawing (EWG), significantly reducing the electron density at N1. Consequently, N1 is non-nucleophilic and resistant to protonation (estimated pKa < 4.0).
    
  • N4 (Secondary Amine): The reactive center. While the EWG at N1 exerts a mild inductive effect, N4 retains significant nucleophilicity (estimated pKa ~8.5–9.0).

  • Nitrile Group (

    
    ):  Susceptible to hydrolysis (to amide/acid) or reduction (to ethylamine).
    
Diagram 1: Reactivity & Electronic Map

ReactivityMap Substrate Piperazin-1-ylacetonitrile N1 N1 (Tertiary) Deactivated by EWG Non-Nucleophilic Substrate->N1 N4 N4 (Secondary) Active Nucleophile Target for Alkylation/Acylation Substrate->N4 CN Nitrile Group Electrophilic Susceptible to Hydrolysis Substrate->CN

Caption: Functional group analysis highlighting the N4 nitrogen as the primary reactive site for nucleophilic substitution.

Physical Properties & Handling Comparison
FeatureHCl Salt (Dihydrochloride or Monohydrochloride) Free Base
Physical State Crystalline Solid (White/Off-white)Viscous Oil or Low-melting Solid
Hygroscopicity Low to Moderate (Stable)High (Absorbs moisture rapidly)
Stability Excellent (>2 years at RT)Poor (Oxidation prone; absorbs CO

to form carbamates)
Solubility Water, Methanol, DMSODCM, THF, Toluene, Ethyl Acetate
Atom Economy Lower (Requires auxiliary base)Higher (Direct reactant)

Critical Insight: The free base of secondary amines avidly absorbs atmospheric CO


 to form carbamic acid salts (carbamates) upon prolonged exposure to air. This "crust" can lead to stoichiometry errors and insoluble impurities. The HCl salt is the preferred form for inventory storage. 
Reactivity & Experimental Protocols
Scenario A: Nucleophilic Substitution (

) or Acylation

Target Reaction: N4-alkylation with an alkyl halide (R-X) or acylation with an acid chloride (R-COCl).

Option 1: Using the Free Base

  • Mechanism: The N4 lone pair is immediately available for attack.

  • Kinetics: Fast.[1] Homogeneous phase reaction.

  • Solvent System: Dichloromethane (DCM) or THF.

  • Advantages: No auxiliary base required (unless scavenging acid byproduct from acylation). Simple workup.

Option 2: Using the HCl Salt

  • Mechanism: The N4 site is protonated (

    
    ) and non-nucleophilic. It must be deprotonated in situ by an auxiliary base (
    
    
    
    ) to release the free amine.
  • Kinetics: Slower. Often rate-limited by the deprotonation step or the heterogeneity of the mixture (e.g., solid

    
     in MeCN).
    
  • Solvent System: DMF, CH

    
    CN, or MeOH (if compatible with electrophile).
    
  • Advantages: Precise weighing of reagents; avoids handling unstable free base oil.

Diagram 2: Process Decision Tree

DecisionTree Start Select Form for Synthesis SolventCheck Is the reaction solvent Non-Polar (DCM, Toluene)? Start->SolventCheck BaseCheck Is the electrophile Base-Sensitive? SolventCheck->BaseCheck No (Polar/DMF) UseBase USE FREE BASE (Generate freshly) SolventCheck->UseBase Yes BaseCheck->UseBase Yes UseSalt USE HCl SALT (With DIEA/TEA or K2CO3) BaseCheck->UseSalt No

Caption: Logic flow for selecting the optimal starting material form based on solvent and electrophile constraints.

Detailed Experimental Protocols
Protocol A: In-Situ Activation of HCl Salt (Standard Method)

Best for: Routine synthesis where non-polar solvents are not mandatory.

  • Setup: Charge a reaction vessel with Piperazin-1-ylacetonitrile HCl (1.0 equiv) and Acetonitrile (MeCN) or DMF (10 vol).

  • Activation: Add Potassium Carbonate (

    
    )  (2.5 - 3.0 equiv) or DIPEA  (2.5 equiv).
    
    • Note: 1.0 equiv of base neutralizes the HCl; the remainder scavenges the acid generated during the reaction.

  • Reaction: Stir for 15-30 minutes at RT to ensure free base liberation (slurry formation).

  • Addition: Add the electrophile (Alkyl halide/Acid chloride) dropwise.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition residue between EtOAc and Water.

Protocol B: Fresh Generation of Free Base (Desalting)

Best for: Reactions in DCM/THF or with base-sensitive electrophiles.

  • Dissolution: Dissolve Piperazin-1-ylacetonitrile HCl (e.g., 10 g) in minimal water (approx. 30 mL).

  • Basification: Slowly add saturated aqueous

    
     or 
    
    
    
    (2M) until pH > 12.
  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL).
    
    • Why DCM? Piperazine derivatives have high solubility in DCM, ensuring efficient recovery.

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (keep bath

    
    ).
    
  • Usage: Use the resulting oil immediately . Do not store for >24 hours to avoid carbamate formation.

Data Comparison Table
ParameterFree Base ProtocolHCl Salt Protocol
Reaction Rate (

)
High (Homogeneous)Moderate (Heterogeneous lag)
Impurity Profile Cleaner (No inorganic salt entrapment)Potential for trapped inorganic salts
Yield (Typical) 85-95%80-90% (Losses to adsorption)
Water Tolerance Strict anhydrous requiredModerate tolerance
pH Control Neutral starting pHBasic starting pH (due to excess base)
Expert Recommendations
  • For GMP/Scale-up: Purchase and store the HCl salt . It eliminates the variable of "oxidative degradation" during storage. Convert to free base only as a unit operation immediately preceding the coupling step.

  • For Parallel Synthesis/Library Generation: Use the HCl salt with DIPEA in DMF. The ease of weighing solids outweighs the kinetic penalty in high-throughput workflows.

  • Troubleshooting Low Yields: If using the HCl salt with

    
     yields poor results, the issue is likely solubility . The free base is not being liberated into the organic phase effectively. Switch to Protocol B (Desalting)  to force the free base into solution before adding the electrophile.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine (Analogous Reactivity Data). Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Organic Syntheses. (2011). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles. Organic Syntheses, Vol. 88, p. 168. Retrieved from [Link]

  • Mokrov, G. V., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines. Masaryk University. Retrieved from [Link]

Sources

Comparative Analysis Guide: Piperazin-1-ylacetonitrile Hydrochloride Crystal Characterization

[1]

Executive Summary & Technical Context[1][2]

In the development of piperazine-based APIs, the intermediate Piperazin-1-ylacetonitrile (also known as 1-cyanomethylpiperazine) is frequently isolated as a hydrochloride salt to enhance stability and purification. Unlike its free base, which is often an oil or low-melting solid prone to oxidation, the hydrochloride salt offers a robust crystalline lattice suitable for storage and handling.

This guide defines the protocol for validating the crystal form of Piperazin-1-ylacetonitrile Hydrochloride . Because this compound is an intermediate rather than a final API, public reference patterns are scarce. Therefore, this guide prioritizes a comparative exclusion strategy : validating the product by proving the absence of precursors (Piperazine, Piperazine Dihydrochloride) and confirming phase consistency against a generated standard.

Core Chemical Specifications
  • Compound: Piperazin-1-ylacetonitrile Hydrochloride

  • Formula:

    
     (Typically Monohydrochloride)
    
  • Crystal Habit: Generally prisms or plates (solvent dependent).

  • Lattice Expectations: Analogous piperazine salts typically crystallize in Monoclinic systems (Space group

    
    ) due to the chair conformation of the piperazine ring and hydrogen bonding networks involving the chloride ion.
    

Comparative Performance Analysis

To ensure the integrity of your intermediate, you must compare the experimental XRPD pattern of your product against three specific "Alternative" states.

Comparison A: The Product vs. The Precursor (Piperazine Dihydrochloride)

Objective: Confirm removal of unreacted starting material. The most common impurity is the starting material, Piperazine, which often exists as the Dihydrochloride salt in acidic media.

FeatureTarget: Piperazin-1-ylacetonitrile HCl Alternative: Piperazine Dihydrochloride Differentiation Strategy
Crystallinity High, sharp Bragg reflections.Extremely high; dense packing.Overlay Analysis: Piperazine 2HCl has intense characteristic peaks (typically near

). Any overlap indicates incomplete reaction or poor washing.
Solubility Soluble in MeOH, Water; sparingly in cold EtOH.Very soluble in Water; insoluble in EtOH.If XRD shows 2HCl peaks, perform a hot ethanol slurry wash.
Lattice Asymmetric unit contains N-cyanomethyl arm.High symmetry (

or

); small unit cell.
The Target will exhibit more low-angle peaks (

) due to the larger unit cell compared to the small Piperazine salt.
Comparison B: The Product vs. The Free Base

Objective: Confirm complete salt formation.

  • Alternative (Free Base): 1-Piperazineacetonitrile free base is typically a liquid or low-melting solid at room temperature.

  • XRD Signature: The free base will appear as an amorphous halo (broad hump) or exhibit very broad, weak peaks if semi-crystalline.

  • Success Criteria: The Product must show a distinct, resolved powder pattern with a flat baseline, indicating a complete phase transformation from the amorphous/liquid free base to the crystalline salt.

Comparison C: Experimental vs. Calculated (The Gold Standard)

Objective: Absolute structural confirmation. For proprietary intermediates where no database PDF card exists, the only valid reference is a Calculated Pattern derived from Single Crystal X-Ray Diffraction (SC-XRD).

  • Protocol: Grow a single crystal (slow evaporation from Methanol/Ether). Solve structure.

  • Action: Generate the theoretical powder pattern from the .cif file using Mercury or similar software.

  • Validation: The experimental bulk powder pattern must match the calculated peak positions (

    
    ).
    

Experimental Protocol: Synthesis & Characterization

Causality in Design: This protocol uses an anhydrous ethanol/HCl system. We avoid water to prevent the formation of hydrates, which are common in piperazine salts and can alter the XRD pattern, leading to batch-to-batch inconsistency.

Step 1: Crystallization Workflow[1]
  • Dissolution: Dissolve 10 mmol of Piperazin-1-ylacetonitrile (free base) in 15 mL of absolute Ethanol.

  • Salt Formation: Add 1.05 equivalents of HCl (4M in Dioxane or Ethanol) dropwise at

    
    . Reasoning: Excess heat can degrade the nitrile group; slight excess HCl ensures full protonation.
    
  • Nucleation: Stir for 1 hour. If no precipitate forms, add Diethyl Ether (anti-solvent) until turbid.

  • Isolation: Filter under

    
     atmosphere (hygroscopic precaution). Wash with cold Ether.
    
Step 2: XRPD Data Acquisition[1]
  • Instrument: Bruker D8 Advance (or equivalent) with Cu K

    
     radiation (
    
    
    ).
  • Configuration: Bragg-Brentano geometry.

  • Parameters:

    • Range:

      
       to 
      
      
      .
    • Step Size:

      
      .
      
    • Scan Speed:

      
      .
      
  • Sample Prep: Lightly grind powder to minimize preferred orientation (common in plate-like salts).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for validating the salt form.

XRD_Validation_WorkflowStartSynthesized Product(Piperazin-1-ylacetonitrile HCl)XRD_RunAcquire XRPD Pattern(3-40° 2θ)Start->XRD_RunCheck_AmorphousIs Pattern Amorphous?XRD_Run->Check_AmorphousFail_FreeBaseFAIL: Free Base/OilAction: RecrystallizeCheck_Amorphous->Fail_FreeBaseYes (Halo)Check_ImpurityCompare w/ Piperazine 2HCl(Check peaks at ~15.5°, 19.9°)Check_Amorphous->Check_ImpurityNo (Sharp Peaks)Fail_ImpurityFAIL: Starting Material PresentAction: Hot EtOH SlurryCheck_Impurity->Fail_ImpurityMatch FoundCheck_CalcCompare w/ Calculated Pattern(from SC-XRD)Check_Impurity->Check_CalcNo Impurity PeaksCheck_Calc->Fail_FreeBaseMismatch (Polymorph?)PassPASS: Validated Phase Pure SaltCheck_Calc->PassMatch

Caption: Logical workflow for XRPD validation, prioritizing exclusion of amorphous phases and known starting material impurities.

Data Interpretation Guide

Since specific peak positions depend on the exact polymorph precipitated, use this reference table to interpret your scan.

2

Region
Expected FeatureInterpretation
Low Angle (

)
1-2 Sharp PeaksDiagnostic: Indicates the largest d-spacing (unit cell length). Presence here confirms the larger molecule (Target) vs. the smaller Piperazine salt.
Mid Range (

)
Complex ClusterFingerprint Region: Compare strictly with your calculated pattern. High density of peaks is expected for monoclinic salts.
Impurity Zone (

)
ABSENCE REQUIRED These are characteristic regions for Piperazine/Piperazine Dihydrochloride. Peaks here flag contamination.
Baseline FlatPurity Indicator: A rising baseline or "hump" indicates amorphous content (residual free base or oil).
References
  • Piperazine Dihydrochloride Standards: USP Monograph & TCI Chemicals Specifications. Confirms the crystalline nature and hydration potential of the precursor.

  • General Piperazine Salt Crystallography: Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. Demonstrates the typical "half-moon" cation shape and hydrogen bonding in piperazine monohydrochlorides.[1]

  • Synthesis Precedents: Patents describing 1-piperazineacetonitrile as an intermediate (e.g., US20090215778A1).

  • Diffraction Analysis Methodology: ICDD Guide on analyzing pharmaceutical formulations and identifying salt forms.

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Piperazin-1-ylacetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of Piperazin-1-ylacetonitrile hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality assessment.

The integrity of any research or drug development program hinges on the quality of its starting materials. Piperazin-1-ylacetonitrile hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is not merely a quality control checkpoint; it is fundamental to the reproducibility of synthetic protocols and the safety profile of the final compound. This guide outlines an integrated strategy, combining orthogonal analytical techniques to build a comprehensive and trustworthy purity profile.

Understanding the Impurity Landscape

A robust analytical strategy begins with anticipating the potential impurities. For Piperazin-1-ylacetonitrile hydrochloride, these can arise from the synthetic route or degradation over time. Common impurities may include unreacted starting materials, by-products from side reactions, and related substances formed during synthesis or storage.[1][2] For instance, syntheses involving piperazine can sometimes lead to N-substituted or di-substituted by-products.[3] A comprehensive validation must be able to separate and quantify the primary compound while detecting and identifying these potential contaminants.

Orthogonal Analytical Approaches: A Comparative Analysis

No single method can provide a complete picture of a sample's purity. A self-validating system relies on employing multiple, orthogonal techniques that measure different chemical or physical properties. Here, we compare three core methodologies: High-Performance Liquid Chromatography (HPLC) for separation and quantification, Titrimetry for absolute content (assay), and Thin-Layer Chromatography (TLC) for rapid impurity profiling.

Method 1: High-Performance Liquid Chromatography (HPLC-UV) for Impurity Quantification

HPLC is the cornerstone of purity analysis, offering high resolution to separate the main component from closely related impurities. A significant challenge with Piperazin-1-ylacetonitrile is its lack of a strong UV chromophore, making direct detection at low impurity levels difficult. To overcome this, a pre-column derivatization strategy is often employed, a technique well-established for analyzing piperazine and its derivatives.[4][5][6]

Principle of Derivatization: The method involves reacting the secondary amine in the piperazine ring with a derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to attach a UV-active moiety to the molecule.[4][5] This dramatically enhances the limit of detection (LOD) and limit of quantification (LOQ), allowing for the precise measurement of trace-level impurities.[4]

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

  • Reagent Preparation:

    • Diluent: Acetonitrile and water (50:50 v/v).

    • Derivatizing Reagent: Prepare a 10 mg/mL solution of NBD-Cl in Acetonitrile.

    • Buffer: Prepare a 0.1 M Sodium Bicarbonate solution in water.

  • Standard Preparation:

    • Accurately weigh approximately 20 mg of Piperazin-1-ylacetonitrile hydrochloride Reference Standard into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Transfer 1 mL of this stock solution to a 10 mL reaction vial.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the Piperazin-1-ylacetonitrile hydrochloride sample into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Transfer 1 mL of this solution to a 10 mL reaction vial.

  • Derivatization Procedure:

    • To both Standard and Sample vials, add 1 mL of the 0.1 M Sodium Bicarbonate buffer.

    • Add 1 mL of the Derivatizing Reagent (NBD-Cl solution).

    • Cap the vials, vortex briefly, and place in a heating block at 60°C for 30 minutes.

    • After cooling to room temperature, add 2 mL of Diluent to each vial and vortex to mix. The samples are now ready for injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of Acetonitrile, Methanol, and 0.1% Diethylamine in water (e.g., 80:10:10 v/v/v).[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C[4]

    • Detection Wavelength: 340 nm[4]

    • Injection Volume: 10 µL

Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Weigh Sample Dissolve_S Dissolve in Diluent Sample->Dissolve_S Standard Weigh Reference Std Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Buffer Add Buffer Dissolve_S->Buffer Dissolve_Std->Buffer NBD_Cl Add NBD-Cl Reagent Buffer->NBD_Cl Heat Heat at 60°C NBD_Cl->Heat Inject Inject into HPLC Heat->Inject Process Process Chromatogram Inject->Process Report Calculate % Purity & % Impurities Process->Report

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

Method 2: Non-Aqueous Potentiometric Titration for Assay

While HPLC excels at separating impurities, it is a relative technique. An assay by titration provides an absolute measure of the total base content, serving as an orthogonal validation of the main component's concentration. The United States Pharmacopeia (USP) monograph for the related compound, piperazine, specifies a non-aqueous titration.[7] This is the gold-standard method for assaying amine hydrochloride salts.

Principle: The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, which enhances the basicity of the amine. It is then titrated with a strong acid in a non-aqueous medium, such as perchloric acid. The endpoint is determined potentiometrically using a suitable electrode system.

Experimental Protocol: Assay by Titration

  • Titrant Standardization: Standardize the 0.1 N Perchloric Acid titrant against primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh about 150 mg of Piperazin-1-ylacetonitrile hydrochloride into a clean, dry 100 mL beaker.

  • Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Titration:

    • Immerse a calibrated pH electrode (or a suitable combination electrode for non-aqueous titration) into the solution.

    • Titrate the sample solution with standardized 0.1 N perchloric acid, recording the millivolt readings against the volume of titrant added.

    • Continue the titration past the endpoint, which is identified by the largest potential change for a given volume increment.

  • Blank Determination: Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.[7]

  • Calculation: Calculate the percentage assay based on the volume of titrant consumed, its normality, and the sample weight. Each mL of 0.1 N perchloric acid is equivalent to a specific weight of Piperazin-1-ylacetonitrile hydrochloride.

Workflow: Potentiometric Titration Assay

Titration_Workflow Start Weigh Sample Accurately Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Titrate Titrate with Standardized 0.1 N Perchloric Acid Dissolve->Titrate Endpoint Detect Endpoint Potentiometrically Titrate->Endpoint Calculate Calculate % Assay (Correct for Blank) Endpoint->Calculate

Caption: Workflow for determining the assay value by non-aqueous titration.

Method 3: Thin-Layer Chromatography (TLC) for Rapid Impurity Profiling

TLC provides a rapid, cost-effective, and visually intuitive method for assessing the presence of impurities. It is an excellent screening tool and is prescribed by the USP for evaluating the chromatographic purity of piperazine and its salts.[7][8]

Principle: A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a sealed chamber containing a suitable mobile phase. Different components travel up the plate at different rates based on their affinity for the stationary and mobile phases, resulting in separation.

Experimental Protocol: TLC for Chromatographic Purity

  • Plate: Silica gel 60 F254 TLC plate.

  • Solvent System (Mobile Phase): A mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2 v/v).[7][8]

  • Test Solution (100 mg/mL): Prepare a solution of Piperazin-1-ylacetonitrile hydrochloride in the Solvent System.[7][8]

  • Standard Solution (for comparison): Prepare a solution of a known impurity standard or a diluted version of the Test Solution (e.g., 0.5%) in the Solvent System.

  • Procedure:

    • Separately apply 5 µL portions of the Test Solution and Standard Solution to the TLC plate.[8]

    • Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

    • Remove the plate and dry it completely.

  • Visualization:

    • Examine the plate under UV light (if impurities are UV active).

    • Spray the plate with a 0.15% solution of ninhydrin in alcohol and heat at 105°C for 10 minutes. Primary and secondary amines will appear as colored spots.[8]

    • Alternatively, expose the plate to iodine vapor.

  • Interpretation: Compare the intensity of any secondary spots in the Test Solution lane to the principal spot in the Standard Solution lane. No secondary spot should be more intense than the standard spot.

Comparative Summary of Analytical Techniques

The true power of this multi-faceted approach lies in how the results from each technique inform and validate the others.

Parameter HPLC-UV (with Derivatization) Potentiometric Titration Thin-Layer Chromatography (TLC)
Primary Purpose Separation & Quantification of ImpuritiesAbsolute Content (Assay) of ActiveRapid Qualitative Impurity Screening
Selectivity High (separates structurally similar compounds)Low (measures total basicity)Moderate (separates by polarity)
Sensitivity High (LOQ often in ppm range)[4]Low (not for trace analysis)Low to Moderate
Precision/Accuracy HighVery High (Primary Method)Low (Semi-quantitative at best)
Key Insight Provides a detailed impurity profile (% of each).Provides the overall purity value of the main component.Visual confirmation of the number of impurities.
Reference Requires high-purity reference standards for both the main compound and impurities.Requires a primary standard (e.g., KHP) for titrant standardization.Requires reference standards for impurity identification.

An Integrated Strategy for Complete Purity Validation

A comprehensive purity assessment should follow a logical workflow, integrating these orthogonal methods to create a self-validating system.

Integrated Purity Validation Workflow

Integrated_Workflow cluster_initial Phase 1: Identity & Initial Screening cluster_quant Phase 2: Quantitative Analysis cluster_other Phase 3: Ancillary Tests cluster_final Phase 4: Final Assessment Identity Identity Tests FT-IR Spectroscopy Melting Point TLC Impurity Screen TLC vs. Standards Detects unknown impurities Identity->TLC HPLC Impurity Quantification HPLC-UV (Derivatized) Calculates % area of each impurity TLC->HPLC Assay Assay by Titration Non-Aqueous Titration Determines % purity of total base TLC->Assay MassBalance HPLC->MassBalance Assay->MassBalance Water Water Content Karl Fischer Titration Water->MassBalance Inorganic Inorganic Impurities Residue on Ignition Inorganic->MassBalance Report Final Purity Certificate (Mass Balance Check: Assay + Impurities + Water + ROI ≈ 100%) MassBalance->Report Mass Balance Calculation (Assay vs. Impurities)

Caption: An integrated workflow for the comprehensive purity validation of a sample.

This integrated approach ensures trustworthiness. The HPLC result (e.g., 99.5% main peak area) should correlate well with the Titration assay result (e.g., 99.6%). The sum of the assay value, the percentage of impurities from HPLC, the water content, and any residue on ignition should approach 100.0%, providing a powerful mass balance check. Any significant deviation warrants further investigation. By employing this rigorous, multi-faceted strategy, researchers and developers can proceed with confidence in the quality and integrity of their Piperazin-1-ylacetonitrile hydrochloride samples.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, Available at: [Link]

  • Piperazine Monograph. USP-NF, Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate, Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC), Available at: [Link]

  • Piperazine Dihydrochloride Monograph (Revision). USP-NF, Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information (PMC), Available at: [Link]

  • Piperazine Impurities. Daicel Pharma Standards, Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.